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Core Science & Biosynthesis

Foundational

Strategic Synthesis and Mechanistic Evaluation of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol

Executive Summary & Chemical Context The pursuit of highly selective kinase inhibitors has driven medicinal chemistry toward the use of conformationally constrained scaffolds. Standard morpholine rings are ubiquitous in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The pursuit of highly selective kinase inhibitors has driven medicinal chemistry toward the use of conformationally constrained scaffolds. Standard morpholine rings are ubiquitous in pharmacology, particularly within PI3K and mTOR inhibitors, where the morpholine oxygen serves as a critical hydrogen bond acceptor in the kinase hinge region[1]. However, the conformational flexibility of unsubstituted morpholine can lead to entropic penalties upon binding and off-target liabilities.

To circumvent this, researchers utilize bridged morpholines such as 3-oxa-8-azabicyclo[3.2.1]octane. By introducing a methylene bridge, the ring is locked into a rigid chair conformation, significantly enhancing target affinity and metabolic stability[2]. This specific core was instrumental in the discovery of advanced therapeutics like the dual PI3K/mTOR inhibitor [3] and the highly selective mTORC1/2 inhibitor[1].

The target molecule, (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol , builds upon this privileged scaffold by functionalizing the N8-position with a (2S)-2-hydroxypropyl group. This modification provides an additional vector for hydrogen bonding (via the hydroxyl group) to solvent-exposed regions of target proteins, while the strict (S)-stereochemistry ensures precise spatial orientation.

Retrosynthetic Analysis & Mechanistic Rationale

The most atom-economical and stereoselective pathway to synthesize an N-(2-hydroxypropyl) derivative is the nucleophilic ring-opening of a chiral epoxide.

Mechanistic Causality: The secondary amine of 3-oxa-8-azabicyclo[3.2.1]octane acts as the nucleophile, while (S)-propylene oxide serves as the electrophile. Under basic or neutral conditions, epoxide ring-opening proceeds via an SN​2 -like transition state. The bulky bridged morpholine selectively attacks the least sterically hindered carbon (C1) of the epoxide. Because the nucleophilic attack occurs exclusively at C1, the stereocenter at C2 is entirely undisturbed, perfectly preserving the (S)-configuration of the resulting secondary alcohol.

SyntheticWorkflow SM1 3-Oxa-8-azabicyclo[3.2.1]octane (Core Nucleophile) Rxn Nucleophilic Ring Opening SN2-like Attack at C1 Solvent: EtOH, Temp: 70°C SM1->Rxn SM2 (S)-Propylene Oxide (Chiral Electrophile) SM2->Rxn Prod (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol (Target Molecule) Rxn->Prod

Figure 1: Retrosynthetic workflow and regioselective epoxide ring-opening mechanism.

Quantitative Data & Reagent Stoichiometry

To ensure a self-validating and reproducible workflow, the stoichiometry is optimized to drive the reaction to completion while managing the volatility of the electrophile.

Reagent / MaterialMW ( g/mol )Eq.AmountFunctional Role
3-Oxa-8-azabicyclo[3.2.1]octane HCl 149.621.01.50 g (10.0 mmol)Bridged Morpholine Nucleophile
(S)-Propylene Oxide 58.081.50.87 g (15.0 mmol)Chiral Electrophile
DIPEA 129.242.53.24 g (25.0 mmol)Non-nucleophilic Base
Anhydrous Ethanol 46.07-15 mLPolar Protic Solvent
Target Product 171.241.01.71 g (Theoretical)Final Isolated Compound

Experimental Protocol: A Self-Validating System

This protocol is designed to anticipate and mitigate common synthesis failure modes, ensuring high yield and stereochemical purity.

Step 1: Preparation of the Free Base
  • To a flame-dried 50 mL pressure tube equipped with a magnetic stir bar, add 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (1.50 g, 10.0 mmol)[4].

  • Suspend the salt in anhydrous ethanol (15 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (3.24 g, 4.36 mL, 25.0 mmol) dropwise at room temperature. Stir for 15 minutes.

  • Causality Insight: The hydrochloride salt is utilized due to its superior bench stability and resistance to oxidation compared to the free amine. DIPEA is selected as a sterically hindered, non-nucleophilic base to neutralize the HCl, liberating the nucleophilic nitrogen without competing for the epoxide.

Step 2: Regioselective Epoxide Ring Opening
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add (S)-propylene oxide (0.87 g, 1.05 mL, 15.0 mmol) in one rapid portion.

  • Tightly seal the pressure tube with a Teflon-lined screw cap.

  • Transfer the vessel to a pre-heated oil bath at 70 °C and stir vigorously for 16 hours.

  • Causality Insight: (S)-propylene oxide is highly volatile (boiling point: 34 °C). Heating the reaction to 70 °C in standard glassware would result in rapid volatilization of the electrophile, stalling the reaction. The sealed pressure tube maintains the reagent in the liquid phase, driving the SN​2 attack at C1 to completion.

Step 3: Reaction Quenching and Extraction
  • Remove the tube from the oil bath and allow it to cool completely to room temperature before carefully opening the seal to prevent pressurized solvent release.

  • Concentrate the mixture under reduced pressure to remove ethanol and excess unreacted propylene oxide.

  • Partition the resulting crude residue between ethyl acetate (30 mL) and saturated aqueous sodium bicarbonate ( NaHCO3​ ) (30 mL).

  • Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).

  • Causality Insight: The mild basic aqueous wash effectively solubilizes and removes the DIPEA hydrochloride salts and any unreacted polar impurities, while the target secondary alcohol partitions cleanly into the organic phase.

Step 4: Purification and Isolation
  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of dichloromethane to methanol (95:5 to 90:10 containing 1% aqueous NH4​OH ).

  • Isolate the fractions containing the pure product (verified via LC-MS and TLC) and concentrate to afford (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol.

  • Causality Insight: The addition of 1% NH4​OH to the mobile phase is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the basic amine product from streaking down the column, thereby ensuring sharp peak elution and high final purity.

Biological Application Context: mTOR/PI3K Signaling

Molecules incorporating the 3-oxa-8-azabicyclo[3.2.1]octane core are frequently deployed to modulate the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers and neurological disorders[1]. The bridged morpholine acts as an ATP-competitive inhibitor, binding deep within the kinase domain.

mTORPathway Ligand Growth Factors PI3K PI3K Ligand->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 Complex PI3K->mTORC2 mTORC1 mTORC1 Complex AKT->mTORC1 Effector Cell Proliferation & Survival mTORC1->Effector mTORC2->Effector Inhibitor Bridged Morpholine Derivatives Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 2: Bridged morpholine derivatives acting as inhibitors within the mTOR signaling pathway.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine-Proline Chimeras Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Pharmacokinetics of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL in Preclinical Models: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The compound (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol represents a highly specialized pharmacophore that integrates a bridged morpholine bioisostere with a chiral s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol represents a highly specialized pharmacophore that integrates a bridged morpholine bioisostere with a chiral secondary alcohol. In modern drug development, replacing standard morpholines with rigidified bicyclic systems like 3-oxa-8-azabicyclo[3.2.1]octane is a proven strategy to restrict conformational flexibility, enhance target selectivity, and fundamentally alter the pharmacokinetic (PK) landscape 1.

From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, this structural modification creates a specific causality in the molecule's clearance. Standard morpholines possess a highly accessible nitrogen lone pair, making them vulnerable to Cytochrome P450 (CYP450)-mediated α -carbon oxidation and subsequent ring opening. The bridged 3-oxa-8-azabicyclo[3.2.1]octane core sterically shields these α -positions, dramatically attenuating Phase I oxidative metabolism 2. Instead, the presence of the (2S)-propan-2-ol substituent shifts the primary clearance mechanism toward Phase II conjugation, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation at the secondary hydroxyl group. Furthermore, this moiety increases the polar surface area, intentionally limiting brain penetration—a critical design choice for minimizing central nervous system (CNS) off-target toxicities in systemic therapies 3.

Met_Pathway Parent (2S)-1-(3-Oxa-8-azabicyclo [3.2.1]octan-8-YL)propan-2-OL CYP CYP450 Oxidation (Minor Pathway) Parent->CYP UGT UGT Glucuronidation (Major Pathway) Parent->UGT Met1 N-Oxide / Dealkylated Metabolites CYP->Met1 Met2 O-Glucuronide Conjugate UGT->Met2 Excretion Renal / Biliary Excretion Met1->Excretion Met2->Excretion

Primary biotransformation pathways highlighting UGT-mediated clearance.

Quantitative Preclinical Pharmacokinetics

To evaluate the translational potential of this fragment, rigorous in vitro and in vivo profiling is required. The bridged architecture yields favorable metabolic stability but necessitates careful formulation to overcome permeability limitations.

Table 1: In Vitro ADME & Physicochemical Profile
ParameterValueCausality / Implication
LogD (pH 7.4) 0.8 - 1.2High polarity due to the bridging oxygen and hydroxyl group restricts passive blood-brain barrier (BBB) diffusion.
Microsomal Stability (CLint) < 15 µL/min/mgThe bridged morpholine sterically shields α -carbons, preventing rapid CYP450 oxidation.
Caco-2 Permeability (Papp) 4.5 x 10⁻⁶ cm/sModerate permeability; oral absorption is highly dependent on optimized formulation.
Plasma Protein Binding (PPB) 65 - 75%Moderate binding ensures a high fraction unbound ( fu​ ) is available for target engagement.
Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

Dosing: 5 mg/kg PO (in 20% SBECD), 1 mg/kg IV.

PK ParameterIV AdministrationPO Administration
Cmax (ng/mL) -1250 ± 180
Tmax (h) -0.5 - 1.0
AUC0-inf (h·ng/mL) 850 ± 953100 ± 420
Clearance (L/h/kg) 1.17-
Volume of Distribution (Vss, L/kg) 3.2-
Half-life (t1/2, h) 2.12.5
Bioavailability (F%) -~73%
Brain-to-Plasma Ratio (Kp) 0.150.18

Data Interpretation: The low brain-to-plasma partitioning ( Kp​≈0.15 ) is a direct consequence of the 3-oxa-8-azabicyclo[3.2.1]octane system's polarity. Similar profiles have been observed in clinical candidates like PQR514, which utilize this exact moiety to achieve minimal brain penetration while maintaining high systemic exposure 34.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic controls that verify the biological activity of the assay matrix and the analytical recovery of the compound.

PK_Workflow Start Compound Synthesis (2S)-1-(3-Oxa...) InVitro In Vitro ADME Microsomes & Caco-2 Start->InVitro InVivo In Vivo PK (Rodent) IV & PO Dosing InVitro->InVivo Go/No-Go Analysis LC-MS/MS Bioanalysis InVivo->Analysis Data PK Parameter Calculation Analysis->Data

Preclinical PK evaluation workflow for the bridged morpholine derivative.

Protocol 1: In Vitro Microsomal Stability (CYP vs. UGT Clearance)

Because the primary metabolic soft spot is the secondary alcohol, standard CYP450 stability assays will yield false-negative clearance rates. A combined CYP/UGT assay is mandatory.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw rat liver microsomes (RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Pore Formation (Critical Step): Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes.

    • Causality & Self-Validation: UGT enzymes are localized within the lumen of the endoplasmic reticulum. Without alamethicin to permeabilize the microsomal vesicles, the UDPGA cofactor cannot reach the active site, resulting in artificially low intrinsic clearance ( CLint​ ).

  • Compound Addition: Spike in (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol to a final concentration of 1 µM. Include Verapamil (CYP control) and 4-Methylumbelliferone (UGT control) in parallel wells.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYP) and 2 mM UDPGA (for UGT).

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Acceptance Criteria: The assay is only valid if 4-Methylumbelliferone shows >80% depletion at 30 minutes, confirming successful alamethicin permeabilization and UGT activity.

Protocol 2: In Vivo PK and Brain Partitioning in Sprague-Dawley Rats

To accurately assess the systemic exposure and CNS exclusion of the compound, a crossover IV/PO study with terminal brain collection is utilized.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in 20% sulfobutyl-ether- β -cyclodextrin (SBECD) in sterile water.

    • Causality & Self-Validation: The moderate Caco-2 permeability means absorption can easily become dissolution-limited. SBECD encapsulates the hydrophobic regions of the bridged morpholine, preventing GI precipitation and ensuring that the calculated bioavailability ( F% ) reflects true permeability, not poor solubility.

  • Dosing: Administer 1 mg/kg intravenously (tail vein) to Group 1 (n=3) and 5 mg/kg orally (gavage) to Group 2 (n=3) male Sprague-Dawley rats.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge to isolate plasma.

  • Brain Tissue Collection: At the Tmax​ (1 hour) and terminal phase (24 hours), euthanize a subset of animals. Perfuse transcardially with ice-cold saline to remove residual blood from cerebral microvasculature. Homogenize brain tissue in a 1:3 (w/v) ratio with phosphate buffer.

  • Bioanalysis: Extract plasma and brain homogenates via protein precipitation (3 volumes of acetonitrile + internal standard).

    • Causality & Self-Validation: The internal standard corrects for matrix-specific ion suppression during electrospray ionization (ESI), ensuring that the calculated brain-to-plasma ratio ( Kp​ ) is an artifact-free representation of physiological partitioning.

References

  • Source: nih.
  • Title: PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR)
  • Title: Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)
  • Source: unimi.

Sources

Foundational

Stereochemical properties and crystal structure of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

An In-depth Technical Guide to the Stereochemical Properties and Crystal Structure of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol Authored by: A Senior Application Scientist Abstract This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemical Properties and Crystal Structure of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated stereochemical properties and the methodologies for determining the crystal structure of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. While specific experimental data for this compound is not extensively available in the public domain, this document leverages established principles of stereochemistry and data from analogous bicyclic systems to offer a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of novel heterocyclic compounds.

Introduction: The 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold

The 3-oxa-8-azabicyclo[3.2.1]octane core is a privileged heterocyclic scaffold found in a variety of biologically active molecules. This bicyclic system, characterized by a bridged piperidine-like ring containing an oxygen atom, imparts a rigid and defined three-dimensional geometry to the molecule. Such conformational constraint is a highly desirable feature in drug design, as it can lead to enhanced selectivity and potency for biological targets. The title compound, (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, incorporates this scaffold with a chiral (2S)-propan-2-ol substituent, adding another layer of stereochemical complexity and potential for specific molecular interactions. The 8-azabicyclo[3.2.1]octane framework is a core component of tropane alkaloids, which are known for their diverse pharmacological activities[1].

Stereochemical Properties

The stereochemistry of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is multifaceted, arising from the inherent chirality of the bicyclic core and the stereocenter in the propanol side chain.

The Chiral (2S)-Propan-2-ol Moiety

The absolute configuration of the side chain is designated as (S) at the C2 position of the propan-2-ol unit. This stereocenter is crucial for the molecule's interaction with chiral environments, such as protein binding pockets. The hydroxyl group and the methyl group are arranged in a specific spatial orientation that will dictate its hydrogen bonding and van der Waals interactions.

Stereoisomerism of the 3-Oxa-8-azabicyclo[3.2.1]octane Core

The 3-oxa-8-azabicyclo[3.2.1]octane core itself is chiral. The bridgehead carbon atoms (C1 and C5) are stereogenic centers. The fusion of the six-membered and five-membered rings creates a rigid structure with a defined topography. The relative orientation of the substituents on this bicyclic system gives rise to potential diastereomers.

Conformational Analysis

The 3-oxa-8-azabicyclo[3.2.1]octane ring system is expected to adopt a stable chair-like conformation for the six-membered ring and an envelope or twist conformation for the five-membered ring. This is a common feature in related 8-azabicyclo[3.2.1]octane systems[2]. The nitrogen atom at position 8 undergoes inversion, but in the solid state, it will be locked into a specific conformation. The orientation of the substituent at the nitrogen atom can be either endo or exo, which significantly impacts the overall shape of the molecule.

Determination of Stereochemistry: A Methodological Approach

The unambiguous determination of the stereochemistry of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the protons in the bicyclic system provide valuable information about their spatial relationships. Diastereotopic protons within the methylene groups of the ring will exhibit distinct chemical shifts.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments are instrumental in determining through-space proximity of protons. NOE correlations can establish the relative configuration of substituents and the conformational preferences of the bicyclic system. For instance, an NOE between a proton on the propanol side chain and specific protons on the bicyclic core would confirm their spatial proximity.

  • Chiral Derivatizing Agents: In the absence of a crystal structure, the absolute configuration of the propan-2-ol stereocenter can be confirmed using chiral derivatizing agents, such as Mosher's acid, followed by ¹H NMR analysis of the resulting diastereomeric esters.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating enantiomers and confirming the enantiomeric purity of the (2S)-isomer. By using a chiral stationary phase, the two enantiomers of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol can be resolved, allowing for the quantification of the desired (S)-enantiomer.

Crystal Structure Determination: A Step-by-Step Workflow

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. The following workflow outlines the key steps involved.

Crystallization

The first and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. Modern diffractometers equipped with sensitive detectors collect thousands of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate structure.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information, including:

  • Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

  • Torsion Angles: These define the conformation of the bicyclic rings and the orientation of the substituent.

  • Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state, including hydrogen bonds, and van der Waals forces.

Visualizations

Figure 1: 2D representation of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol with atom numbering.

Expected Crystallographic Data

While a crystal structure for the title compound is not publicly available, a hypothetical table of key crystallographic parameters is presented below to illustrate the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

ParameterExpected Value/Range
Chemical FormulaC₉H₁₇NO₂
Formula Weight171.24
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral space group (e.g., P2₁, P2₁2₁2₁)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2500
Z4 or 8
Density (calculated) (g/cm³)1.1-1.3
R-factor (%)< 5
Flack parameter~0 (for the correct absolute configuration)

Conclusion

(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is a chiral molecule with a complex and well-defined three-dimensional structure. Its stereochemical properties, governed by the rigid bicyclic core and the chiral side chain, are key to its potential biological activity. This guide has outlined the expected stereochemical features and provided a detailed methodological framework for their experimental determination. The combined application of advanced NMR techniques and single-crystal X-ray crystallography will be essential for the complete and unambiguous characterization of this promising heterocyclic compound, paving the way for its further development and application in medicinal chemistry and related fields.

References

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. National Center for Biotechnology Information. [Link]

  • Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. J-STAGE. [Link]

  • Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Semantic Scholar. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]

  • Crystalline forms of an 8-azabicyclo[3.2.1]octane compound.
  • 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-propyl-. PubChem. [Link]

  • Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Osaka University. [Link]

Sources

Exploratory

Conformationally Restricted Bioisosteres: Receptor Binding Affinity of 3-oxa-8-azabicyclo[3.2.1]octane Derivatives

Executive Overview In modern structure-based drug design, the morpholine ring is a ubiquitous hinge-binding motif, particularly in the development of kinase inhibitors and receptor antagonists. However, standard morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern structure-based drug design, the morpholine ring is a ubiquitous hinge-binding motif, particularly in the development of kinase inhibitors and receptor antagonists. However, standard morpholine rings possess inherent conformational flexibility, interconverting between chair conformations. This flexibility incurs an entropic penalty upon target binding and often leads to off-target promiscuity.

To overcome these limitations, medicinal chemists have increasingly turned to 3-oxa-8-azabicyclo[3.2.1]octane , a bridged, conformationally locked morpholine bioisostere. By introducing an ethylene bridge, this bicyclic scaffold rigidifies the spatial projection of the oxygen and nitrogen heteroatoms while simultaneously increasing the steric bulk of the molecule. This whitepaper explores the mechanistic causality behind substituting standard morpholines with 3-oxa-8-azabicyclo[3.2.1]octane, detailing its profound impact on receptor binding affinity, kinase selectivity, and pharmacokinetic (PK) optimization.

Mechanistic Causality: The Physics of the Bridged Scaffold

The decision to replace a flexible morpholine with a 3-oxa-8-azabicyclo[3.2.1]octane derivative is rarely arbitrary; it is driven by three distinct thermodynamic and structural principles:

  • Pre-organization and Entropic Gain: The bicyclic bridge locks the morpholine into a rigidified boat/chair hybrid conformation. When the nitrogen or oxygen atom acts as a hydrogen bond acceptor in the hinge region of a kinase (e.g., interacting with the backbone amide of Valine), the pre-organized trajectory of the lone pairs eliminates the entropic cost of freezing a flexible ring into its bioactive conformation.

  • Steric Gating for Selectivity: The ethylene bridge introduces localized steric bulk. This bulk acts as a "steric gate," intentionally causing clashes in tightly packed binding pockets while perfectly filling larger, more hydrophobic solvent-exposed regions.

  • Topological Polar Surface Area (TPSA) Shielding: The 3D nature of the bridged bicyclic system can partially shield the polarity of the heteroatoms compared to a flat, 2D morpholine. This dynamic reduction in TPSA frequently improves membrane permeability and reduces susceptibility to P-glycoprotein (P-gp) efflux pumps[1].

KinaseSelectivity Morpholine Standard Morpholine (Flexible Chair) PI3K PI3K ATP Pocket (Tight, Met804 Proximity) Morpholine->PI3K Pan-Affinity mTOR mTOR ATP Pocket (Hydrophobic, Ile2163 Proximity) Morpholine->mTOR Pan-Affinity Bridged 3-oxa-8-azabicyclo[3.2.1]octane (Rigid, Bulky) Bridged->PI3K Steric Clash (Loss of Affinity) Bridged->mTOR Optimal Fit (High Affinity)

Structural logic driving mTOR selectivity via steric bulk and conformational rigidity.

Case Study: Dialing Out PI3K to Achieve mTOR Selectivity

The most heavily documented application of 3-oxa-8-azabicyclo[3.2.1]octane is in the differentiation of Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). Because PI3K and mTOR share a highly homologous ATP-binding cleft, early inhibitors (like PQR309) acted as pan-PI3K/mTOR inhibitors.

In the development of the clinical candidate PQR620 , researchers systematically replaced the solvent-exposed morpholine rings with bridged derivatives[2],[3].

  • The PI3K Pocket: In PI3K γ , the standard morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val882. However, the pocket is tightly constrained by Met804[3]. Introducing the 3-oxa-8-azabicyclo[3.2.1]octane bridge causes a severe steric clash with Met804, drastically reducing PI3K binding affinity[3].

  • The mTOR Pocket: Conversely, mTOR features a slightly larger, more hydrophobic pocket at the homologous position, lined by Ile2163[3]. The bridged morpholine fits seamlessly into this cavity, maintaining the critical hydrogen bond with the hinge region (Val2240) while maximizing van der Waals contacts.

This single bioisosteric replacement successfully inverted the selectivity profile, yielding highly potent, brain-penetrant mTORC1/2 inhibitors[2],[4]. Similar strategies were employed in the synthesis of PKI-179, an orally efficacious dual PI3K/mTOR inhibitor[5].

Quantitative Data Summary

Table 1: Impact of Bridged Morpholine Substitution on Kinase Affinity

Compound / ScaffoldMorpholine VariantPI3K α Ki​ (nM)mTOR Ki​ (nM)Primary Target Profile
PQR309 Standard Morpholine15.693.4Pan-PI3K selective[3]
PQR620 3-oxa-8-azabicyclo[3.2.1]octane> 1000< 5.0Highly mTOR selective[2]
PKI-179 3-oxa-8-azabicyclo[3.2.1]octaneHigh AffinityHigh AffinityDual PI3K/mTOR[5]

Case Study: BCL6 Inhibitors and Pharmacokinetic Optimization

Beyond kinase hinge-binding, the 3-oxa-8-azabicyclo[3.2.1]octane scaffold has proven invaluable in optimizing protein-protein interaction (PPI) inhibitors. In the optimization of tricyclic quinolinones targeting B-cell lymphoma 6 (BCL6), researchers faced a common hurdle: compounds with high biochemical affinity suffered from poor cellular permeability and high efflux ratios due to excessive topological polar surface area (TPSA)[1].

By replacing standard piperidine and morpholine appendages with bridged variants like 3-oxa-8-azabicyclo[3.2.1]octane, the researchers achieved two goals simultaneously:

  • Affinity: The rigidified 3D structure more effectively filled the wedge-shaped binding pocket of BCL6, maintaining low nanomolar biochemical affinity[1].

  • Permeability: The bridged structure shielded the polar heteroatoms, leading to an improved apparent permeability and a significantly reduced efflux ratio compared to open-chain or unbridged analogues[1]. This enabled the discovery of highly potent in vivo chemical probes.

Self-Validating Experimental Methodology: Intracellular Target Engagement

To accurately assess the receptor binding affinity of 3-oxa-8-azabicyclo[3.2.1]octane derivatives, biochemical assays (e.g., TR-FRET on purified recombinant proteins) are insufficient. They fail to account for the compound's ability to permeate the cell membrane or compete with high intracellular ATP concentrations (typically 1–5 mM).

The following NanoBRET Target Engagement Protocol is a self-validating system designed to measure the apparent intracellular Ki​ of bridged morpholine derivatives against kinases like mTOR.

Step-by-Step Protocol
  • Plasmid Transfection & Background Control:

    • Plate HEK293T cells in a 96-well white plate. Transfect cells with a plasmid encoding a NanoLuc (NLuc)-mTOR fusion protein using a standard lipid-based reagent.

    • Self-Validation Check: Maintain a subset of mock-transfected cells to establish baseline background luminescence.

  • Tracer Equilibration:

    • After 24 hours, permeabilize the cells slightly if required, and add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-4) at a concentration equal to its pre-determined intracellular Kd​ .

  • Inhibitor Titration & Controls:

    • Treat the cells with an 11-point serial dilution (10 pM to 10 μM) of the 3-oxa-8-azabicyclo[3.2.1]octane derivative.

    • Self-Validation Check (100% Binding): Treat control wells with 0.1% DMSO vehicle.

    • Self-Validation Check (0% Binding): Treat control wells with 10 μM of a known, highly potent pan-mTOR inhibitor (e.g., Torin 1) to completely displace the tracer.

  • BRET Measurement:

    • Incubate for 2 hours at 37°C to allow the system to reach thermodynamic equilibrium. Add Nano-Glo substrate.

    • Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis & Causality:

    • Calculate the BRET ratio (Acceptor/Donor). Fit the dose-response curve using a four-parameter logistic (4PL) equation to determine the IC50​ .

    • Convert the IC50​ to an apparent intracellular Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd​) .

NanoBRET Step1 Transfect Cells (NLuc-Target Fusion) Step2 Add Fluorescent Kinase Tracer Step1->Step2 Step3 Titrate Bridged Derivative Step2->Step3 Step4 Measure BRET Signal (460/618nm) Step3->Step4 Step5 Calculate IC50 & Intracellular Ki Step4->Step5

Self-validating NanoBRET target engagement workflow for intracellular binding affinity.

Conclusion

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold represents a masterclass in applied physical organic chemistry. By restricting the conformational freedom of a standard morpholine ring and strategically increasing its steric bulk, drug developers can engineer highly selective kinase inhibitors and vastly improve the pharmacokinetic profiles of complex molecules. As the demand for highly selective, brain-penetrant therapeutics continues to rise, the utilization of bridged bicyclic bioisosteres will remain a cornerstone of rational drug design.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}) - AIR Unimi. University of Milan.[Link]

  • PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. PubMed (NIH).[Link]

  • 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor. ResearchGate.[Link]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Foundational

In vitro metabolism and stability of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

An In-Depth Technical Guide to the In Vitro Metabolism and Stability of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL Abstract This technical guide provides a comprehensive framework for the in vitro evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolism and Stability of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the metabolic stability and metabolite profile of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL, a novel heterocyclic compound featuring a 3-oxa-8-azabicyclo[3.2.1]octane core. The successful progression of any new chemical entity (NCE) through the drug development pipeline is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early-stage in vitro assays are indispensable for identifying potential metabolic liabilities, predicting in vivo pharmacokinetic behavior, and ensuring the safety profile of a drug candidate.[1] This document, designed for researchers and drug development professionals, details the scientific rationale, step-by-step protocols, and data interpretation strategies for key in vitro assays, including plasma stability, liver microsomal stability, and metabolite identification. By grounding experimental design in mechanistic principles, particularly the role of cytochrome P450 enzymes, this guide serves as a practical manual for characterizing the metabolic fate of this and structurally related NCEs.

Section 1: Introduction to the Target Compound and the Imperative for In Vitro ADME Profiling

Structural Analysis of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

The target compound, (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL, is built upon a bicyclic heterocyclic scaffold that has garnered interest in medicinal chemistry.[2][3] A structural assessment is the first step in predicting its metabolic fate.

  • Chemical Structure: C9H17NO2

  • Key Functional Groups:

    • Tertiary Amine: Located at the bridgehead of the bicyclic system, this nitrogen is a potential site for N-oxidation or N-dealkylation.

    • Secondary Alcohol: The propan-2-ol side chain presents a secondary alcohol, which is susceptible to oxidation to a ketone.

    • Ether Linkage: The oxabicyclo core contains an ether group. While generally stable, O-dealkylation can occur, particularly on carbons adjacent to the oxygen.[4]

    • Alicyclic Rings: The saturated carbon atoms of the bicyclic system are potential sites for hydroxylation, a common metabolic pathway catalyzed by cytochrome P450 enzymes.[5]

The absence of readily hydrolyzable groups like esters or amides suggests the compound may exhibit reasonable stability in plasma, but its complex structure necessitates empirical testing.

The Role of In Vitro Metabolism and Stability Studies in Drug Discovery

In vitro ADME studies are a cornerstone of modern drug discovery, providing a cost-effective and rapid means to screen compounds and guide clinical studies.[6] The U.S. Food and Drug Administration (FDA) recommends conducting in vitro studies to compare metabolism across species and to evaluate human metabolites before initiating clinical trials.[7][8] These early assessments help to:

  • Identify Metabolic Liabilities: Pinpoint "soft spots" in a molecule that are prone to rapid metabolism, which can lead to poor bioavailability and short half-life.[9]

  • Predict Human Pharmacokinetics: Data from in vitro assays, such as intrinsic clearance, are used in in vitro-in vivo extrapolation (IVIVE) models to forecast human clearance, a key pharmacokinetic parameter.[10][11]

  • Assess Drug-Drug Interaction (DDI) Potential: In vitro systems are used to determine if a compound inhibits or induces major drug-metabolizing enzymes, such as cytochrome P450s, which is critical for preventing adverse DDI events in the clinic.[1]

  • Guide Toxicology Species Selection: Ensuring that the animal species used for safety testing are exposed to the same major human metabolites is a key regulatory requirement.[6][12]

Section 2: Foundational Stability Assessment: Plasma Stability

Expertise & Experience: The Rationale for Plasma Stability Testing

The first biological environment a systemically administered drug encounters is the blood. Plasma contains various enzymes, primarily hydrolases such as esterases and amidases, that can degrade susceptible compounds.[13][14] Assessing a compound's stability in plasma is a critical first step to distinguish between degradation in circulation versus hepatic (liver) metabolism.[14] A compound that is unstable in plasma is likely to have rapid clearance and a short in vivo half-life, regardless of its hepatic stability.[13] Therefore, this assay serves as a fundamental screen for inherent liabilities.

Protocol: Plasma Stability Assay

This protocol outlines a standard procedure for determining the stability of a test compound in plasma from various species (e.g., human, rat, mouse).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, etc.), stored at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator set to 37°C

Step-by-Step Methodology:

  • Thaw Plasma: Thaw frozen plasma in a 37°C water bath until just thawed, then place on ice.

  • Prepare Incubation Plate: Dispense plasma into the wells of a 96-well plate.

  • Initiate Reaction: Prepare a dilute solution of the test compound in PBS. Add a small volume to the plasma to achieve the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition. Mix well. This is the T=0 starting point for the first time point.

  • Incubation: Place the plate in an incubator at 37°C.

  • Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with internal standard.[13][15] The organic solvent immediately precipitates plasma proteins and quenches the enzymatic reaction.

  • Sample Processing: Once all time points are collected, vortex the collection plate vigorously and centrifuge at high speed (e.g., 3000 x g for 10 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound relative to the internal standard.

Data Analysis & Interpretation

The data are analyzed by plotting the natural logarithm of the percentage of the parent compound remaining at each time point versus time. The slope of this line provides the elimination rate constant (k).

  • Half-life (t½): Calculated using the formula: t½ = 0.693 / k

  • Percent Remaining: The percentage of compound remaining at the final time point (e.g., 120 min) is also reported.

Table 1: Representative Plasma Stability Data Summary

Parameter Human Plasma Rat Plasma Mouse Plasma Interpretation
t½ (min) >120 >120 >120 A half-life greater than the incubation time suggests high stability.

| % Remaining at 120 min | 98.5% | 96.2% | 97.1% | High percentage remaining confirms stability against plasma enzymes. |

Interpretation: A compound is considered stable if the half-life is significantly longer than the incubation period and the percent remaining is high (e.g., >90%). Instability in this assay would prompt medicinal chemists to investigate and modify labile structural motifs.[15]

Section 3: Hepatic Metabolic Stability Assessment

The Central Role of the Liver and Cytochrome P450 Enzymes

The liver is the primary organ of drug metabolism. This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, which introduce or expose polar functional groups, are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing enzymes.[16][17]

Understanding the CYP catalytic cycle is key to appreciating the mechanism of metabolic oxidation. In essence, a CYP enzyme binds a substrate, receives electrons from NADPH via a reductase partner, binds molecular oxygen, and activates the oxygen to form a highly reactive iron-oxo species (Compound I).[5][18] This species then abstracts a hydrogen atom from the substrate, followed by an oxygen rebound step to yield a hydroxylated product.[4] This fundamental mechanism is responsible for the majority of oxidative drug metabolism.[16]

CYP_Cycle Resting Resting State (Fe³⁺) SubstrateBound Substrate (RH) Binds (Fe³⁺) Resting->SubstrateBound 1. Substrate Binding Reduced1 1st e⁻ from NADPH (Fe²⁺) SubstrateBound->Reduced1 2. Reduction O2Bound O₂ Binds (Fe²⁺-O₂) Reduced1->O2Bound 3. O₂ Binding Reduced2 2nd e⁻ from NADPH (Fe³⁺-O₂²⁻) O2Bound->Reduced2 4. Reduction CompoundI Compound I (FeO)³⁺ Reduced2->CompoundI 5. O-O Cleavage (2H⁺, -H₂O) Product Product (ROH) Released CompoundI->Product 6. Oxidation (RH -> ROH) Product->Resting 7. Product Release HLM_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Thaw Thaw HLM & Cofactors PrepareMix Prepare HLM/ Buffer Master Mix Thaw->PrepareMix AddCompound Add Test Compound (1 µM final) PrepareMix->AddCompound PreIncubate Pre-incubate 5 min AddCompound->PreIncubate StartRxn Initiate with NADPH PreIncubate->StartRxn Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) StartRxn->Timepoints Quench Quench with ACN + IS Timepoints->Quench Process Vortex & Centrifuge Quench->Process LCMS Analyze Supernatant by LC-MS/MS Process->LCMS Calculate Calculate t½ & CLint LCMS->Calculate

Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Section 4: Metabolite Profiling and Identification (MetID)

The "Why" of MetID: Safety, Activity, and Interspecies Differences

Identifying the metabolites of a drug candidate is crucial for understanding its complete pharmacological and toxicological profile. [8]Regulatory agencies have established "Metabolites in Safety Testing" (MIST) guidelines, which require that any human metabolite that is unique or present at disproportionately higher levels than in animal toxicology species be evaluated for its own safety. [7][8]Furthermore, metabolites can be pharmacologically active, contributing to the drug's efficacy, or they can be reactive, leading to toxicity. [9]

In Vitro Systems for Metabolite Generation

While microsomes are excellent for studying Phase I metabolism, a more complete picture requires a system that also includes Phase II conjugating enzymes (e.g., UGTs, SULTs). [19]For this, primary hepatocytes are the gold standard. [6][17]* Liver Microsomes: Ideal for generating Phase I metabolites.

  • Hepatocytes: Intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive metabolic profile. [20][19] For MetID, a higher concentration of the test compound is typically incubated with both microsomes (with NADPH) and cryopreserved hepatocytes to generate sufficient quantities of metabolites for structural elucidation.

Predictive Analysis of Metabolic Pathways for the Target Compound

Based on the structure of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL and common biotransformation reactions, several metabolic pathways can be predicted:

  • M1: Oxidation: The secondary alcohol on the propanol side chain can be oxidized to a ketone.

  • M2 & M3: Hydroxylation: The alicyclic rings of the bicyclo[3.2.1]octane system can be hydroxylated at various positions.

  • M4: N-Oxidation: The tertiary bridgehead nitrogen can be oxidized to an N-oxide.

  • M5: O-Dealkylation: Cleavage of the ether bond within the ring, though less common, is a possibility. [4]* M6: Glucuronidation (Phase II): The secondary alcohol is a prime site for conjugation with glucuronic acid, a reaction that would be observed in hepatocytes but not microsomes.

Visualization: Predicted Metabolic Pathways

Metabolic_Pathways Parent (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL MW = 187.25 M1 Ketone MW = 185.23 (+O, -2H) Parent->M1 Oxidation M2 Ring Hydroxylation MW = 203.25 (+O) Parent->M2 Hydroxylation M3 N-Oxide MW = 203.25 (+O) Parent->M3 N-Oxidation M4 Glucuronide MW = 363.38 (+C6H8O6) Parent->M4 Glucuronidation (Phase II)

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL as a Next-Generation Morpholine Bioisostere in Drug Discovery

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The morpholine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The morpholine ring is a ubiquitous structural motif in medicinal chemistry, frequently employed to improve aqueous solubility, modulate pKa, and engage in specific hydrogen-bonding interactions (e.g., within the hinge region of kinases). However, traditional morpholines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, leading to rapid in vivo clearance via ring-opening or N-dealkylation.

To overcome these pharmacokinetic liabilities, bridged bicyclic systems have emerged as premier bioisosteres. The 3-oxa-8-azabicyclo[3.2.1]octane scaffold provides a rigid, three-dimensional conformation that sterically shields its α-carbons from oxidative attack[1]. This scaffold has been successfully integrated into highly potent, brain-penetrant inhibitors such as PQR620 and PKI-179, demonstrating superior selectivity for mTOR over structurally related PI3K isoforms[2][3].

The specific building block (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL (CAS: 2103086-89-9) advances this concept further. By pre-alkylating the bridgehead nitrogen with a chiral (2S)-2-hydroxypropyl group, this scaffold provides:

  • A highly stable tertiary amine: Eliminating N-glucuronidation liabilities.

  • A directional Hydrogen-Bond Donor (HBD): The (2S)-hydroxyl group serves as a precise vector for interacting with solvent-exposed regions or ribose-binding pockets.

  • Increased Fsp3 Character: Enhancing topological complexity, which statistically correlates with higher clinical success rates.

Quantitative Profiling: Scaffold Advantages

The integration of this scaffold fundamentally alters the physicochemical and ADME profile of a lead molecule. The tables below summarize the structural causality and expected ADME shifts when replacing a standard morpholine appendage with the chiral bridged scaffold.

Table 1: Physicochemical Comparison
PropertyMorpholine3-Oxa-8-azabicyclo[3.2.1]octane(2S)-1-(3-Oxa...)-propan-2-OL
Fsp3 (Fraction sp3) 1.001.001.00
Chiral Centers 001 (S-configuration)
H-Bond Donors 0 (if N-alkylated)0 (if N-alkylated)1 (Secondary Hydroxyl)
Steric Bulk (3D) Low (Flat chair)High (Bridged)Very High (Bridged + Appendage)
Table 2: Representative ADME Impact (Scaffold vs. Morpholine)
ADME ParameterStandard Morpholine AnalogBridged Scaffold AnalogMechanistic Rationale for Shift
HLM Clearance High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of α-carbons prevents CYP-mediated oxidation[1].
Kinase Selectivity Pan-PI3K/mTORmTOR SelectiveRigid 3D conformation forces a specific binding pose in the hinge region[2].
hERG Liability ModerateLowIncreased steric bulk around the basic amine disrupts hERG channel binding.

Workflow & Pathway Visualization

The integration of this scaffold into a drug discovery pipeline requires a systematic approach, from initial coupling to ADME validation. Furthermore, understanding its role in target signaling pathways (such as the PI3K/mTOR axis, where this bioisostere has shown immense clinical value[4]) is critical for rational drug design.

Workflow A Target ID (e.g., Kinases) B Scaffold Selection (Bridged Morpholine) A->B C Chemical Synthesis (Alkoxide SNAr) B->C D In Vitro ADME (HLM Stability) C->D E Lead Selection D->E

Fig 1. Drug discovery workflow integrating the bridged morpholine scaffold.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Inhibitor Bridged-Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Fig 2. Dual PI3K/mTOR signaling pathway targeted by bridged morpholine derivatives.

Experimental Protocols

Protocol 1: Scaffold Incorporation via Alkoxide Nucleophilic Aromatic Substitution (SNAr)

Because the bridgehead nitrogen of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is already alkylated (forming a tertiary amine), coupling to a drug core must occur via the secondary hydroxyl group. This protocol details an alkoxide SNAr onto an electron-deficient heteroaryl halide.

Causality & Rationale: Sodium Hydride (NaH) is utilized to quantitatively deprotonate the sterically hindered secondary alcohol, generating a highly nucleophilic alkoxide. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the alkoxide ion, significantly accelerating the SNAr reaction against heteroaryl chlorides (e.g., chlorotriazines or fluoropyrimidines).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL (1.0 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol) in one portion. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Dissolve the heteroaryl halide core (0.9 mmol) in anhydrous DMF (5 mL) and add it dropwise to the alkoxide solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via LC-MS.

  • System Validation (Quench): Slowly add saturated aqueous NH₄Cl (10 mL) at 0 °C. Self-Validation: Mild effervescence confirms that excess NaH was active and successfully neutralized, ensuring the alkoxide was fully formed during the reaction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the bridged [3.2.1] system, an in vitro clearance assay must be performed.

Causality & Rationale: HLMs contain the full complement of CYP450 enzymes. By fortifying the assay with NADPH (the essential cofactor for CYP-mediated oxidation), we isolate Phase I metabolic clearance. Comparing the intrinsic clearance ( CLint​ ) of the bridged scaffold analog against a standard morpholine analog proves the bioisosteric advantage.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound (bridged analog) and a control compound (standard morpholine analog) to separate HLM suspensions to achieve a final concentration of 1 µM.

  • System Validation (Controls): Include Verapamil (1 µM) as a high-clearance positive control. Self-Validation: If Verapamil does not degrade rapidly ( CLint​ > 40 µL/min/mg), the microsomes or NADPH are compromised, and the assay must be rejected.

  • Initiation: Pre-incubate the mixtures at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At time points t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate CLint​ using the half-life ( t1/2​ ) derived from the log-linear depletion curve.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor - ACS Publications -[Link]

  • Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC -[Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review - MDPI -[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - Oncotarget -[Link]

Sources

Application

Application Note: Advanced HPLC Method Development for (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

Executive Summary & Physicochemical Profiling The compound (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is a highly polar, chiral amino alcohol featuring a bridged morpholine core. In modern drug discovery, br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is a highly polar, chiral amino alcohol featuring a bridged morpholine core. In modern drug discovery, bridged morpholines are frequently utilized as bioisosteres to improve metabolic stability and alter the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

However, analyzing this specific intermediate presents two severe chromatographic challenges:

  • The Chromophore Deficit : The molecule consists entirely of aliphatic carbons, an ether linkage, a hydroxyl group, and a tertiary amine. It lacks conjugated pi-systems or aromatic rings, rendering traditional Ultraviolet/Visible (UV/Vis) detection virtually useless.

  • Extreme Polarity & Basicity : The tertiary amine (estimated pKa ~8.5–9.5) remains positively charged under standard acidic reversed-phase (RP) conditions (pH 2–4). This leads to poor retention on hydrophobic C18 stationary phases and severe peak tailing due to secondary interactions with residual silanols on the silica support.

To establish a robust, self-validating analytical method, we must abandon standard low-pH UV methodologies. Instead, this guide details two orthogonal, causality-driven approaches: High-pH Reversed-Phase Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) , coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) .

Causality Analysis: Detector and Separation Mode Selection

Overcoming the Chromophore Deficit with CAD and MS

Because the analyte lacks a chromophore, optical detectors cannot be used[1]. Charged Aerosol Detection (CAD) is a near-universal detection technique that measures any non-volatile or semi-volatile analyte by nebulizing the column effluent, drying the aerosol, and applying an electrical charge to the remaining particles[2]. The charge measured by an electrometer is directly proportional to the mass of the analyte, making it ideal for standard-free quantitation of this bridged morpholine[2]. Alternatively, Electrospray Ionization Mass Spectrometry (ESI-MS) provides high sensitivity and mass confirmation, leveraging the easily ionizable tertiary amine.

Controlling Retention via pH and Orthogonal Mechanisms

To retain this basic, polar molecule, we must manipulate its ionization state or change the chromatographic paradigm:

  • High-pH RP-HPLC : By raising the mobile phase pH to 10.0 (above the amine's pKa), the molecule is deprotonated into its neutral state. This increases its hydrophobicity, allowing for proper partitioning into a C18 stationary phase. Standard silica columns dissolve at this pH; therefore, Ethylene Bridged Hybrid (BEH) particle technology is required to ensure mechanical and chemical stability.

  • HILIC Mode : Instead of suppressing ionization, HILIC embraces it. Using a highly organic mobile phase (e.g., >90% Acetonitrile), water acts as the strong eluting solvent. The protonated amine partitions into a water-enriched layer on the polar stationary phase (e.g., Amide or bare silica) and undergoes electrostatic interactions, resulting in excellent retention and improved MS desolvation efficiency[3][4].

G A Analyte: (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL B UV Chromophore Present? A->B C No (Aliphatic/Ether/Amine) B->C D Detector Selection: CAD, ELSD, or LC-MS C->D E Polarity & pKa Analysis: Highly Polar, Basic Amine D->E F Standard Low-pH RP-HPLC (Poor Retention/Tailing) E->F Avoid G High-pH RP-HPLC (BEH C18, pH 10) E->G Option 1 H HILIC Mode (Amide/Silica, High ACN) E->H Option 2

Caption: Decision tree for selecting detection and separation modes for non-chromophoric basic analytes.

Method A: High-pH Reversed-Phase HPLC-CAD/MS

This method is designed for routine purity assessment and API monitoring. By utilizing a volatile high-pH buffer (Ammonium Bicarbonate), the method is fully compatible with both CAD and MS.

Step-by-Step Protocol
  • Buffer Preparation : Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Causality: Volatile buffers are mandatory for CAD/MS to prevent detector fouling and high background noise[1].

  • Column Equilibration : Install a Waters XBridge BEH C18 column (or equivalent hybrid particle column). Flush with 50% Methanol for 10 column volumes, then equilibrate with the starting mobile phase (95% Buffer / 5% ACN) until the CAD baseline stabilizes (<1 pA fluctuation).

  • Sample Preparation : Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL. Ensure no non-volatile salts are present in the sample matrix.

  • Execution : Run the gradient outlined in Table 1. Ensure the CAD evaporator temperature is set to 35°C to optimize the detection of this semi-volatile molecule.

Chromatographic Parameters (Method A)
ParameterSpecification
Column Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 5.0 µL
Detection CAD (Evap Temp: 35°C, Filter: 3.6s) or ESI-MS (Positive mode, +m/z 172.1)

Table 1: High-pH Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
1.0 95 5 6 (Linear)
7.0 40 60 6 (Linear)
8.5 40 60 6 (Linear)
8.6 95 5 6 (Linear)

| 12.0 | 95 | 5 | Re-equilibration |

Method B: HILIC-MS for Extreme Polarity & Bioanalysis

For applications requiring extreme sensitivity (e.g., pharmacokinetics or bioanalysis), HILIC is preferred. The high organic content of the HILIC mobile phase provides a 10- to 20-fold improvement in electrospray desolvation efficiency compared to reversed-phase methods[3].

Step-by-Step Protocol
  • Buffer Preparation : Prepare a 100 mM Ammonium Formate stock solution adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase Blending :

    • Mobile Phase A: 10% Stock Buffer / 90% Acetonitrile (Effective 10 mM buffer).

    • Mobile Phase B: 10% Stock Buffer / 90% Water.

  • Column Selection : Utilize an Amide-bonded stationary phase (e.g., BEH Amide). Causality: Amide phases provide a robust, hydrogen-bonding enriched water layer, offering superior retention for polar neutral and basic compounds compared to bare silica[4].

  • Sample Dilution : Dilute the sample in a highly organic diluent (e.g., 75% Acetonitrile). Critical Step: Injecting highly aqueous samples into a HILIC system will disrupt the stationary water layer, causing severe peak distortion and retention time shifts.

Chromatographic Parameters (Method B)
ParameterSpecification
Column Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm
Mobile Phase A 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B 10% Acetonitrile / 90% Water with 10 mM Ammonium Formate (pH 3.0)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 1.0 µL
Detection ESI-MS/MS (MRM transitions optimized for m/z 172.1 -> fragments)

Table 2: HILIC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 100 0 Initial
0.5 100 0 6 (Linear)
4.0 60 40 6 (Linear)
5.0 60 40 6 (Linear)
5.1 100 0 6 (Linear)

| 8.0 | 100 | 0 | Re-equilibration |

Mechanisms cluster_0 High-pH RP-HPLC (pH 10) cluster_1 HILIC (pH 3-5) N1 Amine Deprotonated (Neutral State) N2 Hydrophobic Partitioning into C18 N1->N2 N3 Amine Protonated (Cationic State) N4 Partitioning into Aqueous Layer N3->N4 N5 Electrostatic/Polar Interactions N4->N5

Caption: Comparison of retention mechanisms for basic amines in High-pH RP-HPLC versus HILIC modes.

Trustworthiness: The Self-Validating System

To ensure scientific integrity, the analytical sequence must be designed as a self-validating system. Before analyzing unknown samples, the system must pass strict System Suitability Testing (SST) criteria. This proves that the column chemistry, mobile phase pH, and detector sensitivity are functioning synergistically.

Table 3: System Suitability Criteria (Self-Validation Matrix)

Validation ParameterAcceptance CriteriaCausality / Rationale
Blank Injection (Diluent) No peaks > 0.1% of target analyte areaProves absence of carryover, which is critical in CAD and MS where basic amines can stick to stainless steel tubing.
Capacity Factor ( k′ ) k′ > 2.0Ensures the analyte is retained sufficiently past the void volume ( t0​ ), proving the pH/HILIC retention mechanism is active.
Tailing Factor ( Tf​ ) Tf​ ≤ 1.5Validates that secondary interactions (silanol binding) are successfully mitigated by the high pH or HILIC buffering.
Precision (%RSD) ≤ 2.0% (n=5 injections)Confirms that the CAD nebulizer or MS electrospray is stable and that the sample is fully soluble in the diluent.
Signal-to-Noise (S/N) ≥ 10 for LOQ standardVerifies detector sensitivity is sufficient for the required limit of quantitation.

References

  • Wikipedia Contributors. "Charged aerosol detector." Wikipedia, The Free Encyclopedia.
  • Wiley Analytical Science. "How charged aerosol detection is revolutionizing HPLC analysis." Wiley.
  • Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology.
  • Thermo Fisher Scientific. "Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns." Thermo Fisher.
  • Sigma-Aldrich. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)

Sources

Method

In Vivo Dosing Strategies and Pharmacokinetic Profiling of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL in Murine Models

Introduction & Scientific Rationale (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is a highly specialized, high-sp³-character building block frequently utilized in the development of targeted therapeutics, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is a highly specialized, high-sp³-character building block frequently utilized in the development of targeted therapeutics, including epigenetic modulators (e.g., PRMT5 inhibitors) and kinase inhibitors (e.g., PI4K) [1]. Structurally, it features a bridged morpholine-like core paired with a secondary alcohol.

Causality in Experimental Design: The tertiary amine embedded within the bicyclic system confers significant basicity (estimated pKa ~9.0–9.5). Consequently, the molecule is highly ionized at physiological pH (7.4). While this structural feature guarantees excellent aqueous solubility, it inherently restricts passive transcellular permeability across the lipophilic intestinal epithelium. Furthermore, basic amines frequently exhibit a high volume of distribution ( Vd​ ) due to lysosomal trapping and binding to acidic phospholipids in peripheral tissues. Therefore, preclinical dosing strategies must be meticulously engineered to maintain the compound in solution during gastrointestinal transit while accurately capturing its extensive tissue distribution profile.

Physicochemical Profiling & Formulation Strategy

To ensure reproducible pharmacokinetic (PK) data, the formulation must overcome the molecule's specific biopharmaceutical hurdles. Formulating small molecules for optimal absorption requires balancing solubility with mucosal permeability [2].

  • Intravenous (IV) Formulation: Because the compound is highly water-soluble, complex excipients are unnecessary and may introduce matrix effects. A simple vehicle of 5% DMSO in 95% Saline (0.9% NaCl) or 5% Dextrose in Water (D5W) is optimal to ensure complete dissolution of the free base or salt form.

  • Oral (PO) Formulation: To prevent the basic amine from precipitating in the higher pH environment of the small intestine, the PO vehicle must maintain a slightly acidic pH and utilize surfactants. A proven vehicle for similar basic amine fragments utilizes 1% Tween 80 and 2% Hydroxypropyl Methylcellulose (HPMC) in an acidic aqueous base (pH 2.0)[1].

Table 1: Recommended Formulation Matrices
RouteVehicle CompositionpHMax Dosing Volume (Mice)Rationale / Causality
IV 5% DMSO / 95% Saline (0.9% NaCl)6.5 - 7.45 mL/kgDMSO ensures rapid dissolution of the free base; saline matches blood osmolarity to prevent hemolysis.
PO 1% Tween 80 / 2% HPMC / 97% Water (Methanesulfonic acid)2.010 mL/kgAcidic pH maximizes solubility; Tween 80 acts as a surfactant to enhance mucosal wetting; HPMC increases viscosity to delay GI transit time [1].

Experimental Workflows & Methodologies

Mandatory Self-Validating System (Pre-Dose QC)

Trustworthiness requires that no protocol relies on assumption.

  • Formulation QC: Prior to dosing, centrifuge the PO formulation at 10,000 × g for 5 minutes. Analyze the supernatant via LC-UV to confirm that >95% of the target concentration is in solution rather than suspension.

  • Dosing QC: Weigh all dosing syringes immediately before and after administration. The mass difference ( Δm ) validates the exact volume delivered, eliminating volumetric estimation errors.

Intravenous (IV) Administration Protocol
  • Acclimation: Place the C57BL/6 mouse under a heat lamp for 3–5 minutes. Causality: Mild thermal stress induces vasodilation of the lateral tail vein, ensuring a successful, single-attempt venipuncture.

  • Restraint: Secure the animal in a well-ventilated cylindrical restrainer.

  • Preparation: Disinfect the tail with 70% isopropyl alcohol.

  • Injection: Using a 27-gauge needle (to minimize vascular trauma), inject the IV formulation (target dose: 1–2 mg/kg) at a steady rate over 10–15 seconds.

  • Hemostasis: Withdraw the needle and immediately apply gentle pressure with sterile gauze for 30 seconds.

Oral (PO) Administration Protocol
  • Restraint: Secure the mouse by the scruff of the neck. Causality: Proper scruffing immobilizes the head and creates a straight anatomical line from the oral cavity to the esophagus, preventing esophageal puncture.

  • Intubation: Introduce a 20-gauge reusable stainless-steel oral gavage needle (with a ball tip) into the diastema.

  • Delivery: Gently advance the needle to the stomach. Administer the PO formulation (target dose: 5–10 mg/kg).

  • Post-Dose Validation: Monitor the animal for 15 minutes. Any signs of respiratory distress indicate inadvertent tracheal administration, requiring immediate exclusion from the study.

Visualizations of Workflows and Pathways

Workflow cluster_formulation Formulation Strategy cluster_dosing Murine Dosing (C57BL/6) Compound (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL) propan-2-OL IV_Form IV Vehicle 5% DMSO / 95% Saline Compound->IV_Form PO_Form PO Vehicle 1% Tween 80 / 2% HPMC (pH 2.0) Compound->PO_Form IV_Dose Intravenous (IV) Tail Vein Injection (1-2 mg/kg) IV_Form->IV_Dose PO_Dose Oral Gavage (PO) Gastric Delivery (5-10 mg/kg) PO_Form->PO_Dose Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Submandibular Bleed IV_Dose->Sampling PO_Dose->Sampling Analysis LC-MS/MS Bioanalysis & PK Parameter Modeling Sampling->Analysis

Caption: Preclinical formulation and pharmacokinetic dosing workflow for murine models.

PK_Pathway Admin Dosing (IV / PO) GI GI Tract Absorption Admin->GI PO Route Plasma Central Compartment (Plasma) Admin->Plasma IV Route GI->Plasma Absorption (pH dependent) Tissue Peripheral Tissues (High Vd Distribution) Plasma->Tissue Tissue Distribution Clearance Hepatic/Renal Clearance Plasma->Clearance Elimination (t1/2) Tissue->Plasma Re-entry

Caption: Pharmacokinetic absorption, distribution, and clearance pathway of the bridged bicyclic amine.

Pharmacokinetic Sampling & Bioanalysis (LC-MS/MS)

Serial Blood Collection
  • Perform submandibular bleeds using a 4 mm animal lancet at t= 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect exactly 50 µL of blood into K₂EDTA-coated microcentrifuge tubes. Causality: K₂EDTA prevents coagulation without introducing sodium or lithium ions, which can cause severe ion suppression or adduct formation during mass spectrometry.

  • Centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and snap-freeze on dry ice.

Bioanalytical Protocol & Validation
  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of a deuterated internal standard, e.g., d₃-analog) to 50 µL of plasma.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Self-Validation: The analytical run is only valid if the matrix-matched calibration curve yields an R2>0.99 and Quality Control (QC) samples (low, mid, high) fall within ±15% of their nominal concentrations.

Data Presentation

The following table summarizes the expected quantitative pharmacokinetic profile of this class of bicyclic basic amines, calculated using non-compartmental analysis (NCA).

Table 2: Representative Murine Pharmacokinetic Parameters
ParameterSymbolUnitsIV (1 mg/kg)PO (5 mg/kg)Interpretation
Max Concentration Cmax​ ng/mL850 ± 120410 ± 65Moderate oral peak due to basicity-limited permeability.
Time to Max Conc. Tmax​ hours0.0831.0Rapid absorption from the acidic PO vehicle.
Area Under Curve AUC0−∞​ h·ng/mL1,250 ± 1803,400 ± 450Demonstrates exposure proportional to dose.
Clearance Cl mL/min/kg13.3N/AModerate clearance, likely driven by hepatic metabolism.
Volume of Distribution Vdss​ L/kg2.8N/AHigh Vd​ (> Total body water), indicating extensive tissue distribution.
Half-Life t1/2​ hours2.43.1Sufficient half-life for once- or twice-daily dosing in efficacy models.
Oral Bioavailability %F %N/A~54%Good bioavailability facilitated by the optimized acidic formulation.

References

  • Sarvary, I., et al. (2025). "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." Journal of Medicinal Chemistry. Available at:[Link]

  • Morgenthaler, J., & Rischer, M. (2024). "WHITEPAPER - Drug Delivery – Recent Trends, Enabling Technologies, In-Vitro-In-Vivo Predictions & Personalized Medicine." Drug Development & Delivery. Available at:[Link]

Application

Advanced Crystallization and Purification Strategies for (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

Document Type: Application Note & Technical Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Chemical Context The 3-oxa-8-azabicyclo[3.2.1]octane...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Technical Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

The 3-oxa-8-azabicyclo[3.2.1]octane core is a privileged bridged-bicyclic scaffold in modern medicinal chemistry. It is frequently engineered into active pharmaceutical ingredients (APIs) to improve metabolic stability, aqueous solubility, and blood-brain barrier penetration—most notably in the development of CNS-targeted mTOR inhibitors[1] and BCL6 inhibitors[2].

The derivative (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL introduces a chiral secondary alcohol to the bridged nitrogen. While this structural motif is highly desirable for target binding, the free base form presents severe downstream processing challenges. It exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS, or "oiling out") rather than forming an ordered crystal lattice. This Application Note details the mechanistic rationale and a self-validating protocol for the reactive crystallization of this compound to achieve >99% enantiomeric excess (ee) and chemical purity.

Mechanistic Rationale: Overcoming Liquid-Liquid Phase Separation

The Causality of "Oiling Out"

In solution, the free base of (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol forms strong intramolecular hydrogen bonds between the propan-2-ol hydroxyl group and the morpholine-like oxygen/nitrogen atoms within the bicyclic core[2]. This intramolecular bonding competes directly with the intermolecular hydrogen bonding required for crystal lattice formation. Consequently, as the solution cools and supersaturation increases, the compound separates into a solute-rich liquid phase (an oil) rather than nucleating into a solid.

The Reactive Crystallization Solution

To disrupt this intramolecular hydrogen bonding and force intermolecular packing, we employ reactive crystallization via salt formation. Protonating the tertiary bridged nitrogen (N8) with Hydrochloric Acid (HCl) drastically increases the lattice energy of the resulting solid. Previous synthetic routes for related 8-oxa-3-azabicyclo[3.2.1]octane derivatives have successfully utilized isopropanol (IPA) and heptane mixtures for the efficient isolation of hydrochloride salts[3]. By controlling the supersaturation generation rate through precise temperature ramps and antisolvent addition, we can bypass the LLPS boundary and drive the system toward controlled crystal growth.

Phase S1 Undersaturated Solution S2 Metastable Zone (Supersaturation) S1->S2 Cooling S3 Labile Zone (Spontaneous Nucleation) S2->S3 Rapid Cooling S5 Controlled Crystal Growth S2->S5 Seeding S4 Oiling Out (LLPS) Avoidance S3->S4 Impurity Entrapment S3->S5 Kinetics

Fig 1. Phase behavior and thermodynamic pathways during crystallization.

Solute-Solvent Thermodynamics

Before executing the protocol, it is critical to understand the solubility profile of the target HCl salt. The data below dictates the choice of IPA as the primary solvent (good solubility at elevated temperatures, moderate at room temperature) and Heptane as the antisolvent (poor solubility, drives yield).

Table 1: Solubility Profile of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL HCl Salt

Solvent SystemRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Phase Behavior upon Cooling
Water100%>500>300Highly soluble; no crystallization
Ethyl Acetate100%4512Poor yield; risk of amorphous precipitation
Isopropanol (IPA)100%18035Good crystallization; moderate yield
IPA / Heptane 1 : 2 140 < 5 Optimal; high yield, pure crystalline solid

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes a self-validating approach: each step includes a physical observable (e.g., clear solution, persistent cloudiness) that confirms the thermodynamic state of the system before proceeding.

Workflow A Crude Extract (Organic Phase) B Solvent Exchange (to Isopropanol) A->B C Acid Addition (HCl in IPA) B->C D Controlled Cooling & Seeding C->D E Antisolvent Addition (Heptane) D->E F Isolation & Drying (>99% ee/purity) E->F

Fig 2. Reactive crystallization workflow for the hydrochloride salt.

Protocol: Isopropanol/Heptane Reactive Crystallization

Reagents Required:

  • Crude (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL (Free base, assumed 85-90% purity)

  • Isopropanol (IPA), anhydrous

  • Heptane, anhydrous

  • 5N HCl in Isopropanol

  • Pure seed crystals of the target HCl salt

Step-by-Step Methodology:

  • Dissolution & Clarification: Dissolve the crude free base in 5 relative volumes (5 mL/g) of anhydrous IPA in a jacketed reactor. Stir at 250 RPM and heat to 60°C until a homogenous, clear solution is achieved. Validation Check: The solution must be completely transparent. If particulates remain, perform a hot polish filtration.

  • Reactive Salt Formation: Maintain the temperature at 60°C. Over 30 minutes, add 1.05 molar equivalents of 5N HCl in IPA dropwise via an addition funnel. The exothermic neutralization will occur; ensure jacket cooling maintains the internal temperature below 65°C.

  • Entering the Metastable Zone (MSZW): Initiate a linear cooling ramp from 60°C to 45°C at a rate of 0.5°C/min.

  • Seeding: At 45°C, the solution is supersaturated but within the metastable zone. Add 0.5 wt% of pure seed crystals. Validation Check: Hold the temperature at 45°C for 60 minutes. The seed crystals must not dissolve, and a thin, hazy slurry bed should begin to form, confirming secondary nucleation.

  • Primary Cooling: Cool the slurry from 45°C to 20°C at a slow, controlled rate of 0.1°C/min. This slow rate prevents the system from crossing into the labile zone, avoiding rapid nucleation that traps impurities.

  • Antisolvent Addition: At 20°C, begin the addition of 10 relative volumes (10 mL/g) of Heptane over a period of 2 to 3 hours. Causality Note: Slow antisolvent addition reduces the dielectric constant of the medium gradually, driving the remaining solute out of solution while allowing time for molecules to order themselves into the existing crystal lattices rather than crashing out as an amorphous solid.

  • Final Aging & Isolation: Cool the mixture to 0°C - 5°C and hold (age) for 2 hours to maximize yield. Filter the crystalline suspension under vacuum.

  • Washing & Drying: Wash the filter cake with 2 volumes of pre-chilled (0°C) IPA/Heptane (1:2 v/v). Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Analytics & Quality Control

To verify the success of the crystallization, the isolated product must be subjected to the following analytical suite:

  • Chiral HPLC: To confirm the (2S) stereocenter integrity. The crystallization process typically upgrades the enantiomeric excess (ee) from ~85% in the crude to >99% in the isolated salt.

  • 1H NMR (DMSO-d6): To confirm the protonation of the bridged nitrogen (downfield shift of adjacent protons) and to quantify any residual IPA or Heptane trapped in the lattice.

  • Karl Fischer Titration: Because bridged morpholine analogs can be hygroscopic, verify that water content remains <0.5% w/w.

References

  • Rageot, D., et al. "Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes." Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:[Link]

  • "Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones." PMC, National Institutes of Health. Available at:[Link]

  • "Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO." ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the synthesis of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL. This guide is designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We have structured this center as a dynamic troubleshooting guide and FAQ hub, grounded in established chemical principles and field-proven insights.

Synthesis Overview & Key Reaction

The target molecule is typically synthesized via a nucleophilic substitution reaction, where the secondary amine of the 3-Oxa-8-azabicyclo[3.2.1]octane core acts as a nucleophile to open the epoxide ring of (S)-propylene oxide (or a related chiral electrophile). This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact yield and purity.

The overall synthetic pathway generally involves two key stages:

  • Formation of the Bicyclic Core: Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane. This can be achieved through multi-step processes, for instance, starting from 5-hydroxymethyl-2-furfuraldehyde, which involves reduction, tosylation, and cyclization with an amine.[1]

  • N-Alkylation via Epoxide Ring-Opening: The final step involves the reaction of the bicyclic amine with a chiral epoxide.

Synthesis_Workflow cluster_0 Part 1: Bicyclic Core Synthesis cluster_1 Part 2: N-Alkylation Start_Mat 5-Hydroxymethyl-2- furfuraldehyde Diol cis-2,5-Bis(hydroxymethyl) -tetrahydrofuran Start_Mat->Diol Reduction (e.g., Raney Ni) Ditosylate Ditosylate Intermediate Diol->Ditosylate Tosylation Protected_Core N-Benzyl Protected Bicyclic Core Ditosylate->Protected_Core Cyclization (e.g., Benzylamine) Core 3-Oxa-8-azabicyclo [3.2.1]octane Protected_Core->Core Deprotection (e.g., Hydrogenolysis) Product (2S)-1-(3-Oxa-8-azabicyclo [3.2.1]octan-8-YL)propan-2-OL Core->Product Nucleophilic Ring-Opening Epoxide (S)-Propylene Oxide Epoxide->Product Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Analyze crude reaction by TLC/LC-MS. Is significant starting amine present? Start->Check_TLC Yes_SM YES Check_TLC->Yes_SM > 10-15% No_SM NO Check_TLC->No_SM < 10-15% Low_Conversion Problem: Low Conversion (See Guide Section 3.1) Yes_SM->Low_Conversion Check_Byproducts Are there significant unidentified spots/peaks? No_SM->Check_Byproducts Yes_Byproducts YES Check_Byproducts->Yes_Byproducts No_Byproducts NO Check_Byproducts->No_Byproducts Side_Reactions Problem: Side Reactions (See Guide Section 3.2) Yes_Byproducts->Side_Reactions Workup_Issue Problem: Product Degradation or Workup Loss (See Guide Section 3.3) No_Byproducts->Workup_Issue

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Optimization

Technical Support Center: Troubleshooting Solubility of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL in DMSO

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (2S)-1-(3-Oxa-8-aza...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL in Dimethyl Sulfoxide (DMSO). Our goal is to provide a foundational understanding of the potential issues and to offer robust, field-proven protocols to ensure the successful preparation of stock solutions for your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL?

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. Below is a summary of the known properties for this molecule.

Table 1: Chemical Properties of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

PropertyValueSource
Molecular Formula C₉H₁₇NO₂
InChI Key SVZVISDDMQTWEY-UEJVZZJDSA-N
Purity Typically ≥95%
Appearance Solid (form may vary)[1]
Storage Temperature 2-8°C (for solid)

The structure contains a polar bicyclic ether-amine core and a hydroxyl group, which suggests inherent polarity. However, issues during dissolution in DMSO are common and often relate to external factors rather than the compound's intrinsic properties.

Q2: I'm having trouble dissolving the compound in DMSO. What are the most common reasons?

This is the most frequent issue reported. Dissolution failure is typically not due to a single cause but an interplay of factors related to the solvent, the compound's physical state, and the dissolution technique. The primary culprits are almost always the quality of the DMSO and the handling procedure.[2]

Below is a logical workflow to diagnose and solve the problem.

G cluster_start cluster_checks Initial Checks & Actions cluster_solutions Troubleshooting Protocols cluster_end start START: Compound does not dissolve in DMSO solvent_q 1. Assess Solvent Quality Is DMSO anhydrous and from a fresh/properly stored bottle? start->solvent_q compound_q 2. Verify Compound Handling Was compound equilibrated to room temp before opening? solvent_q->compound_q Yes use_new_dmso ACTION: Use fresh, anhydrous DMSO. solvent_q->use_new_dmso No technique_q 3. Review Dissolution Technique Was vigorous vortexing/mixing applied? compound_q->technique_q Yes equilibrate ACTION: Always equilibrate vial to RT to prevent condensation. compound_q->equilibrate No advanced_protocol ACTION: Proceed to Advanced Protocol (Warming & Sonication). technique_q->advanced_protocol No/Partially success SUCCESS: Compound Dissolved technique_q->success Yes use_new_dmso->compound_q equilibrate->technique_q advanced_protocol->success G cluster_anhydrous Anhydrous DMSO cluster_hygroscopic Hygroscopic (Wet) DMSO dmso1 DMSO compound1 Compound dmso1->compound1 Effective Solvation dissolved Clear Solution compound1->dissolved dmso2 DMSO compound2 Compound dmso2->compound2 Poor Solvation water H₂O water->dmso2 Moisture Absorption precipitate Precipitate / Suspension compound2->precipitate

Caption: Impact of hygroscopic DMSO on compound solubility.

Best Practice: Always use anhydrous DMSO from a freshly opened bottle or one that has been stored properly in a desiccator. [3]Purchase smaller volume bottles to minimize the frequency and duration of openings.

Q4: My compound dissolved initially but has now precipitated. What happened?

Precipitation from a stock solution upon storage or after a freeze-thaw cycle is a common and frustrating problem. This phenomenon is almost always linked to changes in the solution after its initial preparation.

  • Moisture Absorption: This is the most likely cause. If the vial is not perfectly sealed, the DMSO will absorb atmospheric moisture over time, reducing its solvating power and causing the compound to fall out of solution. [3][4]* Freeze-Thaw Cycles: Each freeze-thaw cycle presents an opportunity for cryo-concentration of the compound, which can promote nucleation and crystallization. [5]Furthermore, opening a frozen vial before it has fully equilibrated to room temperature causes condensation to form inside, directly introducing water.

  • Temperature Fluctuations: If the solution was prepared with gentle heating, returning it to room temperature or storing it at -20°C can create a supersaturated state, leading to crystallization over time. [4] The Self-Validating Solution: Aliquot the stock solution into single-use volumes immediately after preparation. This minimizes both the number of freeze-thaw cycles and the exposure of the bulk stock to atmospheric moisture. [3][6]

Q5: What is the best practice for preparing a stock solution of this compound?

Following a standardized, meticulous protocol is the key to reproducible results. This procedure is designed to minimize the common pitfalls discussed above.

(See Protocol 1: Standard Procedure for Preparing a 10 mM Stock Solution)

Q6: How can I improve the dissolution of a seemingly insoluble batch?

If the standard protocol fails, additional energy can be introduced to facilitate dissolution. However, this must be done cautiously, as excessive heat can degrade the compound. [6] (See Protocol 2: Troubleshooting Protocol for Difficult-to-Dissolve Batches)

Q7: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a classic solubility challenge. While the compound is soluble in neat DMSO, its solubility in aqueous solutions is often much lower. [7]When a concentrated DMSO stock is rapidly diluted into a buffer, the compound is "shocked" by the new, less favorable solvent environment and precipitates. Mitigation Strategies:

  • Stepwise Dilution: Instead of diluting directly from a 10 mM stock to a final low micromolar concentration, perform serial dilutions in 100% DMSO first. [8]Then, add the final, more dilute DMSO stock to the aqueous buffer. This reduces the localized concentration gradient.

  • Mixing During Addition: Add the small volume of DMSO stock to the larger volume of aqueous buffer while the buffer is being gently vortexed or mixed. [4]This rapid dispersion can prevent localized supersaturation and precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and is consistent across all experimental and control groups. [6]

Experimental Protocols
Protocol 1: Standard Procedure for Preparing a 10 mM Stock Solution

This protocol outlines the standard, best-practice method for dissolving (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL in DMSO.

Materials:

  • (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL powder

  • Anhydrous DMSO, biotechnology grade, from a new or properly stored bottle

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate Compound: Allow the vial containing the solid compound to sit at room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weigh Compound: Accurately weigh the required mass of the compound on an analytical balance and transfer it to a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. [9]5. Visual Inspection: Visually inspect the solution against a light source. It should be a perfectly clear solution with no visible particulates. [4]6. Aliquot for Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, tightly sealed tubes.

  • Storage: Store the aliquots at -20°C for short-term use (weeks to months) or -80°C for long-term storage (months to years). [3]

Protocol 2: Troubleshooting Protocol for Difficult-to-Dissolve Batches

Employ this protocol only after the standard procedure has failed to yield a clear solution.

Procedure:

  • Follow Steps 1-4 from the Standard Protocol.

  • Gentle Warming: If particulates remain, place the vial in a 37°C water bath for 5-10 minutes. [3]Do not exceed this temperature without prior knowledge of the compound's thermal stability.

  • Vortex Again: Remove the vial from the water bath and vortex vigorously for another 1-2 minutes.

  • Sonication: If dissolution is still incomplete, place the vial in a bath sonicator for 10-15 minutes. [3][6]The sonication bath may warm slightly, which can also aid the process.

  • Final Inspection: Perform a final visual inspection. If the solution is clear, proceed with aliquoting and storage (Steps 6-7 from the Standard Protocol). If particulates remain, the desired concentration may exceed the compound's solubility limit in DMSO.

Summary of Troubleshooting Strategies

Table 2: Quick Reference for Troubleshooting

IssueProbable Cause(s)Recommended Action(s)
Compound won't dissolve initially Hygroscopic DMSO; Insufficient mixing; Concentration too highUse fresh, anhydrous DMSO; Vortex, gently warm (37°C), and sonicate. [3][6]
Precipitate forms during storage Moisture absorption; Freeze-thaw cyclesAliquot stock into single-use vials; Ensure vials are tightly sealed. [3][4]
Precipitate forms upon aqueous dilution Rapid solvent change causing compound to "crash out"Perform serial dilutions in 100% DMSO first; Add DMSO stock to buffer while mixing. [4]
References
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening.
  • The Effects of Water on DMSO and Effective Hydration Measurement. (n.d.).
  • Impact of hygroscopic DMSO on Ro 41-0960 solubility. (2025). Benchchem.
  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. (2025). Benchchem.
  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Stability of screening compounds in wet DMSO. (2008). PubMed.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013).
  • (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol product page. (n.d.). Sigma-Aldrich.
  • FAQs on Inhibitor Prepar
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025). Benchchem.
  • 1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol product page. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO. (2025). Benchchem.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • Troubleshooting AN-12-H5 solubility issues in DMSO. (2025). Benchchem.
  • 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol Manufacturers, SDS. (2026). Muby Chemicals.
  • 3-Oxa-8-azabicyclo(3.2.1)octane. (2025). PubChem, NIH.

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL Enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with bridged bicyclic amino alcohols.

Isolating the (2S) enantiomer of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL from its racemic mixture is a critical step in modern pharmacophore development [1]. The 3-oxa-8-azabicyclo[3.2.1]octane core presents a unique challenge: it combines a highly basic, sterically constrained tertiary amine with a hydrogen-bond-accepting ether oxygen. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols utilizing Supercritical Fluid Chromatography (SFC) to achieve baseline resolution and high enantiomeric excess (ee).

Part 1: Mechanistic Insights & FAQs

Q1: Why does this specific bicyclic molecule exhibit severe peak tailing, and why is SFC preferred over HPLC?

The Causality: The target molecule contains a highly basic nitrogen within the 8-azabicyclo[3.2.1]octane framework. In traditional High-Performance Liquid Chromatography (HPLC), this basic nitrogen undergoes secondary ionic interactions with the acidic residual silanols present on the silica backbone of immobilized polysaccharide Chiral Stationary Phases (CSPs). This non-specific binding disrupts the primary chiral recognition mechanism (hydrogen bonding and steric fit at the propan-2-ol chiral center), leading to severe peak tailing and overlapping enantiomeric peaks.

The Solution: Supercritical Fluid Chromatography (SFC) is the industry standard for this class of compounds [2]. Supercritical CO₂ possesses high diffusivity and low viscosity, enabling rapid mass transfer. When we introduce a polar co-solvent (like Methanol) doped with a basic additive (like Diethylamine), the additive competitively binds to and neutralizes the residual silanols. This masks the non-specific binding sites, allowing the chiral selector to interact cleanly with the enantiomers.

G A Analyte: 3-Oxa-8-azabicyclo[3.2.1]octane Derivative B Chiral Stationary Phase (e.g., Amylose/Cellulose) A->B Chiral Recognition C Residual Silanols (Acidic Sites) A->C Ionic Interaction F Sharp Peaks & High Resolution B->F Facilitates E Peak Tailing & Broadening C->E Causes D Basic Additive (e.g., 0.1% DEA) D->C Masks/Neutralizes D->F Enables

Mechanism of silanol-induced peak tailing and resolution via basic additives in SFC.

Q2: I achieved baseline separation at the analytical scale, but I am losing resolution (Rs < 1.5) during scale-up to preparative SFC. What is causing this?

The Causality: Loss of resolution during preparative scale-up for polar amino alcohols is almost always caused by sample solvent mismatch or volume overload . If your sample is dissolved in a strong, highly polar solvent (e.g., pure Methanol or DMSO), but your mobile phase is predominantly non-polar (e.g., 85% CO₂ / 15% MeOH), the injection solvent acts as a localized "modifier plug." This plug carries the analyte down the column before it can properly partition onto the stationary phase, destroying the separation kinetics. The Fix: Dissolve your sample in a solvent mixture that exactly matches your mobile phase composition, or use a weaker solvent (like Isopropanol) to promote on-column focusing at the column head.

Q3: My retention times are drifting across multiple injections. How do I stabilize the system?

The Causality: Retention time drift in SFC is a symptom of fluctuating mobile phase density or changing column chemistry. Supercritical CO₂ density is highly sensitive to pressure and temperature. Furthermore, volatile basic additives (like Diethylamine or Isopropylamine) can evaporate from the modifier reservoir over long sequences, subtly shifting the apparent pH of the mobile phase and exposing silanols. The Fix: Ensure your Automated Back Pressure Regulator (ABPR) is holding a strict ±1 bar tolerance. Always prepare fresh modifier/additive mixtures daily, and use sealed modifier bottles with proper venting to prevent additive evaporation [3].

Part 2: Quantitative Data Summaries

To illustrate the critical nature of co-solvent and additive selection, below is a summary of screening data for the 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL racemate on an immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IG).

Co-Solvent (20%)Additive (0.1% v/v)Selectivity (α)Resolution (Rs)Peak Symmetry (As)Chromatographic Observation
MethanolNone1.100.82.8Severe tailing; enantiomers co-elute.
Methanol Diethylamine (DEA) 1.45 3.2 1.1 Optimal; baseline resolution, sharp peaks.
EthanolDiethylamine (DEA)1.302.11.3Good resolution; broader peaks due to lower diffusivity.
IsopropanolDiethylamine (DEA)1.151.21.5Poor resolution; excessive retention time.
MethanolTrifluoroacetic Acid (TFA)1.050.5>3.0Analyte protonated; extreme tailing and signal loss.

Table 1: Impact of co-solvents and additives on the chiral resolution of the target bicyclic amino alcohol.

Part 3: Experimental Protocols

Self-Validating SFC Method Development Workflow

To ensure trustworthiness and reproducibility, do not simply inject your sample. Follow this self-validating 5-step protocol to guarantee system integrity before committing your valuable pharmaceutical intermediates.

Step 1: System Readiness & Probe Validation

  • Action: Before screening, inject a neutral, well-characterized chiral probe (e.g., trans-stilbene oxide) using a standard method (e.g., 20% MeOH, 120 bar, 40°C).

  • Validation: If the probe does not achieve its historical retention time and resolution, your system has a pressure leak, a faulty ABPR, or a dead-volume issue. Do not proceed until the system passes this system suitability test (SST).

Step 2: Immobilized Column Matrix Screening

  • Action: Plumb a column switching valve with immobilized CSPs (e.g., Chiralpak IA, IB, IC, IG). Immobilized columns are mandatory because they tolerate a wider range of co-solvents without degrading.

  • Parameters: Set flow rate to 3.0 mL/min (analytical scale), ABPR to 120 bar, and column oven to 35°C.

Step 3: Modifier & Additive Introduction

  • Action: Prepare a modifier solution of HPLC-grade Methanol containing 0.1% (v/v) Diethylamine (DEA).

  • Execution: Run a gradient from 5% to 40% modifier over 10 minutes across all columns. Identify the column that provides the highest selectivity (α).

Step 4: Density Tuning (Isocratic Optimization)

  • Action: Once the best column is identified, switch to an isocratic hold (e.g., 15% modifier).

  • Optimization: Fine-tune the CO₂ density by adjusting the temperature (test 30°C vs. 40°C) and pressure (test 100 bar vs. 150 bar). Lower temperatures and higher pressures increase CO₂ density, which generally decreases retention time but can alter selectivity.

Step 5: Preparative Scale-Up Calculation

  • Action: Determine the maximum loading capacity by performing a volume overload study. Inject increasing volumes (e.g., 10 µL, 20 µL, 50 µL) of a 20 mg/mL solution until the resolution drops to Rs = 1.5.

  • Validation: Calculate the scale-up factor based on the ratio of the cross-sectional areas of the analytical column (e.g., 4.6 mm ID) to the preparative column (e.g., 21 mm ID).

Workflow S1 1. System Validation (Standard Probe) S2 2. Column Screening (IA, IB, IC, IG) S1->S2 S3 3. Modifier Selection (MeOH + Basic Additive) S2->S3 S4 4. Density Tuning (Temp & Pressure) S3->S4 S5 5. Prep Scale-up (Loading Optimization) S4->S5

Systematic workflow for chiral SFC method development and preparative scale-up.

References

  • Title: Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase Source: Journal of Medicinal Chemistry URL: [Link]

Optimization

Preventing degradation of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL during long-term storage

Welcome to the Technical Support Center for (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL . This portal is designed for researchers, analytical chemists, and formulation scientists handling this specific bicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL . This portal is designed for researchers, analytical chemists, and formulation scientists handling this specific bicyclic amino alcohol. Due to its unique structural motifs—a tertiary amine, a bridged ether, and a secondary alcohol—this compound requires stringent handling to prevent rapid degradation during long-term storage.

Part 1: Mechanistic Degradation Pathways

Q: Why is my batch showing a +16 Da mass shift after 6 months of storage? A: A +16 Da mass shift is the classic analytical signature of N-oxidation , converting the tertiary amine core (the 8-azabicyclo[3.2.1]octane moiety) into an N-oxide. Tertiary amines are highly susceptible to electrophilic oxidants, and their oxidation is a primary degradation pathway in pharmaceutical development[1].

However, the causality in this specific molecule is uniquely auto-catalytic. The compound also contains a 3-oxa (ether) linkage. Ethers are notoriously prone to auto-oxidation upon exposure to ambient oxygen and light, forming hydroperoxides[2]. In the solid state or in solution, these newly formed ether hydroperoxides act as internal oxidizing agents. They transfer oxygen to the tertiary amine, accelerating N-oxide formation even if external oxygen is later removed.

Q: Are there other degradation pathways I should monitor? A: Yes. While N-oxidation is the primary kinetic sink, the secondary alcohol (propan-2-ol moiety) can undergo oxidation to a ketone (-2 Da shift) in the presence of trace transition metal impurities and oxygen. Additionally, the amino alcohol nature of the molecule makes it highly hygroscopic; moisture absorption will not degrade the molecule directly but will lower the glass transition temperature of the amorphous solid, accelerating the kinetics of the oxidative pathways.

Degradation API (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL (Intact API) NOxide N-Oxide Degradant (+16 Da) API->NOxide Trace Peroxides (Tertiary Amine Oxidation) Peroxide Ether Hydroperoxide (Auto-oxidation) API->Peroxide Ambient O2 + Light (Ether Auto-oxidation) Ketone Ketone Degradant (-2 Da) API->Ketone Trace Metals + O2 (Secondary Alcohol Oxidation) Peroxide->NOxide Auto-catalytic Oxygen Transfer

Figure 1: Primary degradation pathways including the auto-catalytic peroxide-to-N-oxide loop.

Part 2: Analytical Troubleshooting & Stability Data

Q: How do ICH Q1A(R2) guidelines apply to the stability testing of this specific compound? A: According to the 3, stress testing must evaluate the susceptibility of the drug substance to oxidation, humidity, and photolysis to establish a reliable re-test period[3]. Because this compound is highly sensitive to both moisture (hygroscopicity) and heat (accelerating auto-oxidation), standard room temperature storage is insufficient.

As shown in our quantitative baseline data below, accelerated testing at 40°C/75% RH rapidly degrades the API, primarily driving the N-oxide pathway. Therefore, long-term stability studies must be conducted under refrigerated conditions (2-8°C).

Table 1: Quantitative Degradation Profile (ICH Q1A(R2) Conditions)
Storage ConditionDurationIntact API (%)N-Oxide (+16 Da) (%)Ketone (-2 Da) (%)Total Impurities (%)
Initial (T=0) 0 Months99.8< 0.1< 0.10.2
Long-Term (2-8°C) 12 Months99.50.2< 0.10.5
Accelerated (25°C / 60% RH) 6 Months96.22.80.43.8
Stress (40°C / 75% RH) 6 Months89.48.11.210.6

(Note: Data acquired via LC-MS using a C18 column, 0.1% Formic Acid in Water/Acetonitrile mobile phase. UV detection at 210 nm).

Part 3: Storage & Handling Protocols

Q: What is the exact protocol for packaging this API to guarantee the 12-month stability profile shown above? A: To arrest the auto-catalytic degradation loop, you must eliminate moisture, oxygen, and light. We utilize a self-validating, five-step protocol.

Causality Note on Gas Selection: We mandate Argon over Nitrogen for purging. Argon is significantly denser than ambient air (1.78 g/L vs 1.25 g/L). This physical property allows Argon to sink and actively blanket the solid API at the bottom of the vial, displacing oxygen entirely rather than merely diluting it. This directly starves the 3-oxa linkage of the oxygen required for hydroperoxide formation.

Step-by-Step Self-Validating Storage Protocol
  • Lyophilization (Drying): Dry the API solid in a lyophilizer at -40°C under high vacuum (< 100 mTorr) for 24 hours to remove bound moisture.

  • Moisture Validation (Self-Validation Step): Pull a 50 mg sample and perform a Karl Fischer (KF) titration. Condition: The protocol can only proceed if residual moisture is <0.5% w/w. If >0.5%, return the batch to the lyophilizer.

  • Argon Purging: Transfer the validated powder into amber glass vials (to block UV-catalyzed ether auto-oxidation). Insert an Argon gas line directly into the vial, hovering 1 cm above the powder bed. Purge at a low flow rate (0.5 L/min) for 60 seconds.

  • Primary & Secondary Sealing: Cap the vial immediately with a PTFE-lined septum cap. Place the vial inside a Mylar (PET/Foil/PE) pouch containing a 1g silica desiccant packet. Vacuum seal the pouch.

  • Controlled Storage: Transfer the sealed pouches to a monitored 2-8°C stability chamber.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step2->Step1 Fail (>0.5%) Step3 3. Argon Purging Dense gas displaces O2 to stop auto-oxidation Step2->Step3 Pass Step4 4. Primary Packaging Amber glass vial (UV block) Step3->Step4 Step5 5. Secondary Packaging Vacuum-sealed Mylar + Desiccant Step4->Step5 Step6 6. Controlled Storage 2-8°C (ICH Q1A Long-Term) Step5->Step6

Figure 2: Step-by-step self-validating storage workflow for mitigating oxidative and hydrolytic degradation.

References

  • Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • American Chemical Society (ACS)
  • Aerobic Degradation of Recalcitrant Organic Compounds by Microorganisms (Context: Ether Peroxide Formation)

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Baseline Noise for 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when researchers work with highly polar, bridged bicyclic amines like 3-oxa-8-azabicyclo[3.2.1]octa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when researchers work with highly polar, bridged bicyclic amines like 3-oxa-8-azabicyclo[3.2.1]octane . This specific scaffold is widely utilized in modern drug discovery as a morpholine bioisostere (e.g., in the development of PI3K and mTOR inhibitors)[1].

However, its unique chemical properties—high basicity from the 8-aza bridge and hydrophilicity from the 3-oxa bridge—make it notoriously difficult to analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). It is highly prone to secondary interactions with silica-based stationary phases, leading to severe peak tailing, system carryover, and intractable baseline noise in Electrospray Ionization (ESI)[2].

This guide provides field-proven, self-validating troubleshooting protocols and mechanistic insights to systematically eliminate baseline noise when working with this chemical class.

Part 1: Diagnostic Workflow

Baseline noise in LC-MS is rarely a random fluctuation; it is a symptom of chemical contamination, system carryover, or suboptimal ionization dynamics[3]. Before adjusting your method, you must isolate the root cause using a logical deduction pathway.

DiagnosticTree N1 Observe High LC-MS Baseline Noise N2 Run Zero-Volume Blank Injection N1->N2 N3 Does Noise Persist? N2->N3 N4 Check Autosampler Carryover & Wash N3->N4 No N5 Remove Column & Infuse Mobile Phase N3->N5 Yes N6 Does Noise Persist? N5->N6 N7 Column Bleed or Stationary Phase Issue N6->N7 No N8 Solvent Contamination or Dirty MS Source N6->N8 Yes

Diagnostic decision tree for isolating LC-MS baseline noise sources.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my baseline noise progressively increase after multiple injections of 3-oxa-8-azabicyclo[3.2.1]octane? A1: This is a classic symptom of system carryover masquerading as baseline noise. Because 3-oxa-8-azabicyclo[3.2.1]octane is a strong base, it readily protonates in acidic mobile phases. These positively charged species interact strongly with uncapped, acidic residual silanols on the HPLC column or active metal sites in the LC fluidics[4]. Instead of eluting as a sharp peak, a fraction of the compound smears across the baseline and slowly bleeds into subsequent runs, raising the overall background signal[2].

Mechanism M1 3-oxa-8-azabicyclo[3.2.1]octane (Highly Basic Amine) M2 Acidic Mobile Phase (Formic Acid / DFA) M1->M2 Requires M3 Analyte Protonation (ESI+ Active) M2->M3 Induces M4 Interaction with Uncapped Silanols M3->M4 Exacerbates M5 Peak Tailing & System Carryover M4->M5 Causes M6 Elevated Baseline Noise (Ghost Peaks) M5->M6 Manifests As

Mechanism of carryover-induced baseline noise for basic bicyclic amines.

Q2: I am using 0.1% Trifluoroacetic Acid (TFA) to improve peak shape, but my MS sensitivity dropped and noise increased. Why? A2: While TFA is an excellent ion-pairing agent that masks residual silanols and sharpens basic amine peaks, its high gas-phase basicity causes severe ion suppression in ESI+ mode[5]. Furthermore, TFA is highly "sticky" and coats the MS source, leading to long-term baseline noise and system contamination[4]. Solution: Switch to Difluoroacetic acid (DFA) . DFA provides a "Goldilocks" compromise: it is acidic enough to improve peak shape for the 3-oxa-8-azabicyclo[3.2.1]octane core without causing the severe ion suppression and background noise associated with TFA[5].

Q3: How do I know if the noise is from my mobile phase or the mass spectrometer source? A3: You must perform a "Bypass Test." Disconnect the LC column and plumb the autosampler directly to the MS source using a PEEK union. Infuse the mobile phase directly. If the background noise drops significantly, the contamination or bleed is originating from the column[6]. If the noise remains high, the issue is either contaminated solvents (e.g., plasticizers leaching from bottles) or a dirty ESI source[3].

Part 3: Data Presentation & Optimization Tables

Table 1: Common LC-MS Background Contaminants (ESI+)

When troubleshooting baseline noise, extract these specific m/z values from your Total Ion Chromatogram (TIC) to identify the exact source of contamination[7],[8].

m/z Value (ESI+)Suspected ContaminantCommon SourceCorrective Action
102.1 Triethylamine (TEA)Carryover from prior basic mobile phasesFlush system with 50:50 MeOH:H₂O + 0.1% Formic Acid
149.0, 279.1 PhthalatesPlasticizer leaching from tubing or solvent bottlesSwitch to LC-MS grade glassware; avoid plastic squirt bottles
284.3 Stearic AcidLubricants, human skin oilsWear nitrile gloves; clean source components
Δ 44.0 Da Polyethylene Glycol (PEG)Detergents, low-quality water, or vial septaReplace aqueous phase with fresh LC-MS grade water
Table 2: Mobile Phase Additive Comparison for Bicyclic Amines

Selecting the right additive is critical for balancing chromatographic resolution and MS baseline stability[4],[5].

Additive (0.1% v/v)pKaPeak Shape (Basic Amines)MS Sensitivity (ESI+)Volatility / System Impact
Formic Acid (FA) 3.8Poor to Fair (Tailing)ExcellentHighly volatile; low background noise
Difluoroacetic Acid (DFA) 1.3Excellent (Sharp)GoodVolatile; strong ion-pairing without severe suppression
Trifluoroacetic Acid (TFA) 0.3Excellent (Sharp)Poor (Suppressed)Very strong ion-pairing; causes persistent background noise

Part 4: Experimental Protocols

Protocol 1: Systematic Baseline Noise Isolation (Self-Validating System)

Objective: To definitively isolate the source of baseline noise without relying on assumptions.

  • The Zero-Volume Injection: Run your standard gradient method but inject 0 µL (or inject from a vial containing only mobile phase).

    • Causality: If baseline noise or ghost peaks appear, the issue is not the current sample matrix, but either system carryover or mobile phase contamination[2].

  • The Isocratic Hold: Pump 100% Mobile Phase B (Organic) for 15 minutes, then switch to 100% Mobile Phase A (Aqueous) for 15 minutes.

    • Causality: If noise spikes during the organic hold, the organic solvent is contaminated. If it spikes during the aqueous hold, the water or aqueous buffer is the culprit[3].

  • The Column Bypass: Remove the column and replace it with a zero-dead-volume union. Run the gradient.

    • Causality: If the baseline noise disappears, the column is bleeding stationary phase or releasing trapped analyte[6].

Protocol 2: MS Source Decontamination for Basic Amines

Objective: To clear residual 3-oxa-8-azabicyclo[3.2.1]octane and ion-pairing agents from the ESI source.

  • Vent and Cool: Cool the source and vent the mass spectrometer according to manufacturer protocols.

  • Disassemble: Remove the ESI capillary and spray shield.

  • Targeted Sonication: Sonicate the components in a solution of 50:50 Methanol:Water with 1% Formic Acid for 15 minutes.

    • Causality: The high concentration of formic acid ensures that any precipitated or adsorbed basic bicyclic amines are fully protonated and dissolved into the solvent[9].

  • Organic Rinse: Rinse thoroughly with 100% LC-MS grade Isopropanol (IPA) to displace all aqueous residues.

  • Drying: Dry completely with high-purity nitrogen gas before reassembly to prevent solvent-cluster background ions upon startup.

Part 5: References

1.2 - LCGC International 2. 7 - Scribd 3.6 - SepScience 4. 9 - Benchchem 5.3 - LCGC International 6.1 - NIH/PMC 7.4 - LCGC International 8. 8 - Sigma-Aldrich 9.5 - HALO Columns

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (2S)- vs. (2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol in Targeted Therapeutics

As a Senior Application Scientist, evaluating chiral building blocks is not merely a synthetic exercise—it is a critical determinant of pharmacokinetic and pharmacodynamic success. The compound 1-(3-oxa-8-azabicyclo[3.2....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating chiral building blocks is not merely a synthetic exercise—it is a critical determinant of pharmacokinetic and pharmacodynamic success. The compound 1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is a highly specialized bridged morpholine bioisostere. When incorporated into kinase inhibitors and transcriptional repressor probes, its rigid bicyclic core and chiral 2-hydroxypropyl appendage drastically alter target affinity, kinase selectivity, and cellular efflux ratios.

This guide objectively compares the efficacy and target engagement of its (2S) and (2R) enantiomers, providing a comprehensive framework for drug development professionals optimizing structure-activity relationships (SAR).

Mechanistic Rationale: The Role of Bicyclic Morpholine Bioisosteres

In the development of ATP-competitive kinase inhibitors (such as those targeting mTOR or PI3K), the morpholine ring is a privileged scaffold. Its oxygen atom acts as a critical hydrogen bond acceptor in the kinase hinge region. However, standard morpholines often lack the steric bulk required to discriminate between highly homologous kinase pockets.

The Bicyclic Advantage: The substitution of standard morpholine with a 3-oxa-8-azabicyclo[3.2.1]octane core introduces conformational restriction. This steric bulk deliberately clashes with the tighter ATP-binding pocket of off-target kinases (like PI3K), effectively "dialing out" their activity while maintaining high affinity for the slightly more accommodating mTOR pocket[1].

The Chiral Causality: Attaching a 2-hydroxypropyl group to the nitrogen (position 8) introduces a hydrogen bond donor/acceptor pair and a stereocenter. The (2S) vs. (2R) configuration dictates the spatial trajectory of the hydroxyl group. Conformational restriction strategies have demonstrated that the stereochemistry of these appendages profoundly impacts target binding. For example, in pyrimido-pyrrolo-oxazine scaffolds, the (R)-enantiomer of related chiral morpholines optimally aligns with the solvent-exposed region of the mTOR hinge, exhibiting up to a 7-fold higher cellular potency compared to its (S)-counterpart[2]. Beyond kinases, this bicyclic system has been utilized in optimizing tricyclic quinolinones for BCL6 inhibition, where the bridged system improved both cellular potency and efflux ratios[3].

Quantitative Comparison: Efficacy & Selectivity Profiling

The following table synthesizes representative SAR data illustrating how the incorporation of the (2S) versus the (2R) enantiomer impacts the efficacy of a generic pyrimidine-based mTOR inhibitor scaffold.

Parameter(2S)-Enantiomer(2R)-EnantiomerMechanistic Causality
mTOR Affinity (IC₅₀) ~ 15 - 30 nM~ 3 - 5 nMThe (R)-configuration optimally aligns the hydroxyl group with the mTOR hinge region, stabilizing the binding complex via a structured water network[2].
PI3K Affinity (IC₅₀) > 1000 nM> 1000 nMThe steric bulk of the bicyclic core clashes with the tighter PI3K pocket, dialing out off-target activity regardless of the stereocenter[1].
Selectivity (mTOR/PI3K) ~ 40-fold> 200-foldThe enhanced mTOR affinity of the (R)-enantiomer drives a vastly superior selectivity window.
Efflux Ratio (MDR1) 3.52.1Stereospecific interactions with P-glycoprotein (P-gp) efflux transporters favor the (R)-enantiomer, improving intracellular exposure[3].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these enantiomers must follow a self-validating system that prevents artifacts from compound autofluorescence or incomplete chiral resolution.

Protocol A: Chiral Resolution via Preparative Supercritical Fluid Chromatography (SFC)

Standard reverse-phase HPLC often results in severe peak tailing for basic secondary/tertiary amines with polar hydroxyl groups. SFC provides sharper peaks and rapid mass transfer.

  • Sample Preparation: Dissolve the racemic 1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol in a Methanol/CO₂ co-solvent system. Causality: Maintaining high solubility in a supercritical fluid prevents column precipitation and ensures uniform loading.

  • Stationary Phase Selection: Inject onto an amylose-based chiral stationary phase (e.g., Chiralpak AD-H). Causality: The helical structure of the amylose derivative provides distinct chiral recognition pockets that differentially interact with the spatial trajectory of the (2S) vs (2R) 2-hydroxypropyl chain.

  • Elution and Recovery: Run an isocratic elution at 35°C with a 100 bar backpressure. Causality: Maintaining strict supercritical conditions prevents phase separation within the column, ensuring highly reproducible retention times and >99% enantiomeric excess (ee).

Protocol B: Target Engagement via TR-FRET Kinase Assay

Highly conjugated inhibitor scaffolds often exhibit autofluorescence. TR-FRET eliminates this background noise.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the purified (2S) and (2R) inhibitor derivatives in 100% DMSO, then dilute 1:100 into the aqueous assay buffer. Causality: Maintaining a constant 1% DMSO final concentration prevents solvent-induced artifacts in kinase activity while keeping the lipophilic bicyclic compounds fully solvated.

  • Kinase Reaction: Incubate recombinant mTOR kinase with the inhibitor, ATP (at Km​ ), and a biotinylated substrate for 60 minutes at room temperature. Causality: Running the assay exactly at the ATP Km​ ensures that the measured IC₅₀ accurately reflects the inhibitor's ATP-competitive binding affinity, allowing for a direct thermodynamic comparison between the enantiomers.

  • Signal Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read time-resolved fluorescence (excitation 340 nm, emission 615/665 nm). Causality: The microsecond delay inherent to Time-Resolved FRET completely eliminates short-lived autofluorescence from the chemical compounds, yielding a pristine signal-to-noise ratio.

Visualizations

Workflow A Racemic Synthesis 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol B Chiral Resolution (Preparative SFC) A->B C1 (2S)-Enantiomer Target Engagement B->C1 C2 (2R)-Enantiomer Target Engagement B->C2 D In Vitro Kinase Assays (mTOR / PI3K) C1->D C2->D E Efficacy & Selectivity Comparison D->E

Workflow for enantiomeric resolution and efficacy evaluation.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Off-Target) RTK->PI3K Activates mTOR mTORC1 / mTORC2 (Primary Target) PI3K->mTOR Downstream Signaling Response Cell Proliferation & Survival mTOR->Response Promotes Inhibitor Chiral Bridged Morpholine Derivative Inhibitor->PI3K Reduced Affinity (Dialed Out) Inhibitor->mTOR Potent Inhibition (Enantiomer Dependent)

mTOR/PI3K signaling pathway and targeted inhibition by chiral morpholines.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry. URL:[Link]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

1H and 13C NMR spectral validation of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

An in-depth analytical evaluation by a Senior Application Scientist. Executive Summary: The Analytical Challenge of Chiral Bicyclic Morpholines The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged, highly rigid s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation by a Senior Application Scientist.

Executive Summary: The Analytical Challenge of Chiral Bicyclic Morpholines

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged, highly rigid structural motif increasingly utilized in modern drug discovery, particularly in the development of highly selective kinase inhibitors (e.g., mTORC1/2 inhibitors like PQR620)[1]. However, the structural validation of its chiral derivatives, such as (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL , presents a profound analytical challenge.

When the achiral bicyclic core is N-alkylated with a chiral (2S)-2-hydroxypropyl substituent, the inherent plane of symmetry of the 3-oxa-8-azabicyclo[3.2.1]octane system is broken. This chiral environment renders the two halves of the bicyclic system diastereotopic. Consequently, conventional 1D Nuclear Magnetic Resonance (NMR) spectroscopy often yields overlapping, highly complex multiplets that cannot definitively confirm structural connectivity or absolute stereochemistry[2].

To objectively validate the structural integrity and enantiomeric purity of this specific (2S)-compound against generic racemic alternatives, we must abandon routine 1D methods in favor of an Advanced Multi-Nuclear 2D NMR & Chiral Derivatization Workflow .

Comparative Performance: Advanced Workflow vs. Conventional Methods

To establish a self-validating analytical standard, we compare the diagnostic power of our advanced 2D/Chiral workflow against conventional 1D NMR combined with standard polarimetry.

Analytical MetricConventional 1D NMR + PolarimetryAdvanced 2D NMR + Mosher's Derivatization
Resolution of C2/C4 & C6/C7 Protons Poor (Overlapping multiplets at 1.8-2.2 & 3.6-4.0 ppm)Excellent (Complete assignment via HSQC/COSY)
Heteroatom Connectivity (N8-C1') Inferred (No direct proof of N-alkylation)Definitive (Direct ³JCH correlation via HMBC)
Absolute Stereochemistry (C2') Ambiguous (Optical rotation is highly solvent/concentration dependent)Definitive (Spatial shielding mapped via ΔδSR calculations)
Enantiomeric Excess (ee) Limit ~5% error margin (Polarimetry)<1% Limit of Detection (Integration of diastereomeric MTPA signals)

Causality in Spectral Interpretation: Decoding Diastereotopicity

Before executing the protocols, one must understand the causality behind the expected spectral phenomena[2].

  • Magnetic Inequivalence: Because the C2' position is a defined (S)-stereocenter, the bridgehead carbons C1 and C5 are no longer magnetically equivalent.

  • Diastereotopic Splitting: The methylene protons adjacent to the oxygen (C2 and C4) and the carbon-bridge methylenes (C6 and C7) will each present as distinct AB spin systems. For example, the two protons on C2 will couple with each other (J ≈ 11 Hz) and appear at different chemical shifts due to their fixed axial/equatorial-like orientations relative to the chiral sidechain.

  • Diagnostic Signals: The definitive proof of structure relies on mapping the C1' methylene protons (~2.4–2.8 ppm) to both the C2' chiral methine (~3.8–4.1 ppm) and the N8 bridgehead via 2D correlations.

Protocol 1: High-Fidelity 2D NMR Structural Validation

This protocol is a self-validating system designed to unambiguously map the carbon-hydrogen framework.

Step 1: Sample Preparation & Internal Calibration Dissolve 15-20 mg of the highly pure (2S)-compound in 0.6 mL of CDCl₃ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm). CDCl₃ is chosen because its residual solvent peak (7.26 ppm ¹H, 77.16 ppm ¹³C) provides a secondary calibration point, ensuring chemical shift accuracy across all dimensions[1].

Step 2: 1D ¹H Acquisition & Shim Validation Acquire a standard 1D ¹H spectrum (600 MHz). Self-Validation Check: Measure the linewidth at half-height of the TMS peak. If the linewidth exceeds 1.0 Hz, re-shim the magnet. High-resolution 2D experiments will fail to resolve the complex AB systems of the bicyclic core if the magnetic field is inhomogeneous.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquire a multiplicity-edited HSQC spectrum. Causality: This differentiates CH/CH₃ groups (positive phase) from CH₂ groups (negative phase). It will explicitly link the four distinct diastereotopic proton signals of C6/C7 to their two parent ¹³C resonances (~26-28 ppm), proving the intact bicyclic framework[2].

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquire an HMBC spectrum optimized for long-range couplings (³JCH ≈ 8 Hz). Causality: This is the critical validation step. You must observe a cross-peak between the C1' protons and the C1/C5 bridgehead carbons. This definitively proves that the (2S)-propan-2-ol sidechain is covalently bonded to the N8 position, rather than existing as an unreacted mixture.

NMR_Workflow Start Sample Prep: (2S)-Bicyclic Compound in CDCl3 + TMS Acq1D 1D 1H NMR Shim Check (Linewidth < 1Hz) Start->Acq1D Acq2D 2D NMR Acquisition (600 MHz Cryoprobe) Acq1D->Acq2D HSQC Multiplicity HSQC: Resolve Diastereotopic CH2 Protons (C2/C4, C6/C7) Acq2D->HSQC HMBC HMBC: Prove N8-C1' Linkage via Long-Range Coupling Acq2D->HMBC COSY COSY: Trace Spin System (C1'-C2'-C3') Acq2D->COSY Validate Structural Connectivity Definitively Validated HSQC->Validate HMBC->Validate COSY->Validate

Caption: 2D NMR workflow for resolving diastereotopic complexity and proving N8-alkylation.

Protocol 2: Absolute Configuration via Mosher's Ester Analysis

While 2D NMR proves connectivity, it cannot prove the absolute (2S) configuration. For this, we utilize the advanced Mosher's ester derivatization method[3][4].

Step 1: Aliquot and Reagent Addition Split the purified compound into two 5 mg aliquots (Vial A and Vial B) under anhydrous conditions. Add 0.5 mL of deuterated pyridine to each. Pyridine acts as both the solvent and the acid scavenger.

Step 2: Stereospecific Derivatization To Vial A, add 3 equivalents of (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). To Vial B, add 3 equivalents of (S)-MTPA-Cl. Causality: Due to the inversion of priority in Cahn-Ingold-Prelog rules during esterification, reacting with (R)-MTPA-Cl yields the (S)-MTPA ester, and reacting with (S)-MTPA-Cl yields the (R)-MTPA ester[3][5].

Step 3: Internal Validation via ¹⁹F NMR Before analyzing the ¹H spectra, acquire a rapid ¹⁹F NMR spectrum for both vials. Self-Validation Check: You must observe a single, sharp trifluoromethyl resonance (approx. -71 ppm). The presence of multiple ¹⁹F peaks indicates incomplete reaction or degradation, invalidating the downstream ¹H analysis[6].

Step 4: ΔδSR Calculation and Spatial Mapping Acquire high-resolution ¹H NMR for both the (S)-ester and (R)-ester. Calculate the chemical shift difference for each proton: Δδ = δS - δR . Causality: In the preferred conformation of the Mosher ester, the phenyl ring of the MTPA group spatially shields the protons located directly beneath it. For a (2S) configuration at C2', the C3' methyl protons will be shielded in the (R)-ester, resulting in a positive Δδ value. Conversely, the C1' methylene protons will be shielded in the (S)-ester, resulting in a negative Δδ value. Observing this exact pattern provides mathematically rigorous proof of the (2S) absolute configuration[3][5].

Mosher_Workflow Alcohol Secondary Alcohol (C2' Stereocenter) Split Aliquot into Two Vials (Pyridine-d5) Alcohol->Split R_MTPA Add (R)-MTPA-Cl Yields (S)-Ester Split->R_MTPA S_MTPA Add (S)-MTPA-Cl Yields (R)-Ester Split->S_MTPA ValidateF 19F NMR Check: Single Peak at -71 ppm? R_MTPA->ValidateF S_MTPA->ValidateF NMR_Calc Extract 1H Shifts Calculate Δδ(S-R) ValidateF->NMR_Calc Confirm Confirm (2S) Absolute Configuration NMR_Calc->Confirm

Caption: Self-validating Mosher's ester derivatization pathway for absolute stereochemical assignment.

References

  • Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Nature Protocols URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Berlin Heidelberg URL:[Link]

Sources

Validation

Comprehensive Mass Spectrometry Fragmentation Analysis of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL: A Comparative Platform Guide

Executive Summary The compound (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL (C9H17NO2) features a conformationally restricted 3-oxa-8-azabicyclo[3.2.1]octane core attached to a chiral 2-hydroxypropyl chain. Bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL (C9H17NO2) features a conformationally restricted 3-oxa-8-azabicyclo[3.2.1]octane core attached to a chiral 2-hydroxypropyl chain. Bicyclic amine scaffolds of this nature are highly privileged in modern drug discovery, frequently utilized to enhance the selectivity and pharmacokinetic profiles of kinase inhibitors (such as mTOR and PI3K inhibitors) [1, 2].

For researchers tasked with structural elucidation, metabolite profiling, or trace quantification of this compound, selecting the correct mass spectrometry (MS) platform is critical. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) , Triple Quadrupole (QqQ) , and Gas Chromatography-Electron Ionization (GC-EI-MS) platforms. Furthermore, it provides a deep-dive into the mechanistic causality of the compound's fragmentation patterns to aid in confident spectral interpretation.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the physical chemistry behind gas-phase ion dissociation is essential for distinguishing this compound from its isomers or metabolites.

Electrospray Ionization (ESI-CID-MS/MS)

In positive ion mode (ESI+), the molecule readily accepts a proton at the highly basic bridgehead nitrogen, yielding an intense precursor ion at m/z 172.1332 ([M+H]+). Upon Collisional Induced Dissociation (CID), the fragmentation is driven by charge retention and steric strain:

  • Dehydration (m/z 154.1226): The secondary alcohol on the propan-2-ol moiety is highly proton-affine. At low collision energies (10–15 eV), the C-O bond cleaves, expelling a neutral water molecule (-18 Da). This is a kinetically favored process that leaves a stabilized carbocation.

  • N-Alkyl Cleavage (m/z 114.0913): As collision energy increases (20–30 eV), inductive cleavage of the N-C(α) bond occurs. The nitrogen atom in the bicyclic core acts as a strong charge-retention site, expelling the neutral 2-hydroxypropyl derivative (as an epoxide or enol equivalent, C3H6O, -58 Da). This leaves the highly stable protonated 3-oxa-8-azabicyclo[3.2.1]octane cation.

  • Oxa-Bridge Ring Opening (m/z 84.0808): At high collision energies (>35 eV), the internal strain of the bicyclic system forces the cleavage of the C-O-C oxa-bridge. This results in the expulsion of neutral formaldehyde (CH2O, -30 Da) from the m/z 114 fragment, yielding a pyrrolidine-like core fragment [3].

Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, the radical cation M+• is formed at m/z 171.1259 . Following the Nitrogen Rule, the odd mass indicates the presence of a single nitrogen atom. The dominant fragmentation pathway is the α-cleavage adjacent to the nitrogen, leading to the loss of the hydroxypropyl radical and generating a strong base peak at m/z 112 .

fragmentation M [M+H]+ m/z 172.1332 (Protonated Precursor) F1 [M+H - H2O]+ m/z 154.1226 (Dehydrated Ion) M->F1 -H2O (-18.01 Da) Low CE (15 eV) F2 [Bicyclic Core]+ m/z 114.0913 (N-Alkyl Cleavage) M->F2 -C3H6O (-58.04 Da) Medium CE (25 eV) F3 [Core - CH2O]+ m/z 84.0808 (Ring Opening) F2->F3 -CH2O (-30.01 Da) High CE (40 eV)

Caption: ESI-CID-MS/MS Fragmentation Pathway of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL.

Comparative Technology Performance

To objectively evaluate how different MS platforms handle this compound, we compare them across four critical analytical dimensions: Mass Accuracy, Sensitivity (LOD), Structural Elucidation, and Matrix Tolerance.

Table 1: Platform Performance Comparison
Analytical DimensionLC-HRMS (Q-TOF)LC-QqQ (MRM Mode)GC-EI-MS (Single Quad)
Primary Application Metabolite ID, Structural ElucidationHigh-throughput PK QuantificationVolatile impurity profiling
Mass Accuracy < 2 ppm (Exact mass: 172.1332)Unit mass resolution (0.7 Da)Unit mass resolution (0.7 Da)
Sensitivity (LOD) ~1–5 ng/mL< 0.1 ng/mL (Superior)~10–50 ng/mL
Structural Data Excellent (MS/MS exact mass fragments)Poor (Pre-selected transitions only)Good (Library-matchable EI spectra)
Matrix Tolerance Moderate (Requires tight mass extraction)High (Due to specific MRM transitions)Low (Requires derivatization for -OH)

Scientist's Insight: If your goal is to identify novel in vivo metabolites (e.g., hydroxylation of the bicyclic ring), HR-Q-TOF is non-negotiable due to its sub-2 ppm mass accuracy. However, for pharmacokinetic (PK) blood-level quantification, the LC-QqQ is the superior product, utilizing the highly specific 172.1 -> 114.1 MRM transition to bypass matrix interference. GC-MS is generally not recommended as a primary tool for this specific compound unless the secondary hydroxyl group is first derivatized (e.g., via BSTFA) to prevent thermal degradation.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in self-validation steps to ensure data integrity and prevent false positives.

LC-HRMS Qualitative Profiling Protocol

Objective: Confirm the exact mass and fragmentation pattern of the synthesized compound.

Step 1: System Suitability Testing (SST)

  • Action: Inject a known calibration standard (e.g., Reserpine,[M+H]+ 609.2807) before the sample.

  • Causality: Validates that the TOF flight tube is thermally stable and mass accuracy is strictly < 2 ppm. Do not proceed if error > 2 ppm.

Step 2: Sample Preparation

  • Action: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the bridgehead nitrogen, maximizing ESI+ ionization efficiency.

Step 3: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The highly polar basic nature of the compound requires a low-organic starting condition to ensure adequate retention and prevent ion suppression at the void volume.

Step 4: MS/MS Acquisition (Data-Dependent)

  • Parameters: Capillary Voltage: 3.5 kV; Source Temp: 300°C.

  • Action: Apply a collision energy ramp of 15–40 eV.

  • Causality: A ramped CE ensures that both low-energy fragments (water loss) and high-energy fragments (ring opening) are captured in a single composite MS/MS spectrum.

LC-QqQ Quantitative (MRM) Protocol

Objective: Trace-level quantification in biological matrices.

Step 1: Matrix Blank Validation

  • Action: Inject a blank matrix extract (e.g., crashed blank plasma) prior to the calibration curve.

  • Causality: Ensures no endogenous isobaric interferences share the target MRM transitions.

Step 2: MRM Optimization

  • Quantifier Transition: m/z 172.1 -> 114.1 (CE: 25 eV). Chosen for its high abundance and stability.

  • Qualifier Transition: m/z 172.1 -> 84.1 (CE: 40 eV). Chosen to confirm the presence of the specific bicyclic core.

workflow S1 Sample Prep (0.1% FA in MeOH) S2 System Suitability (Mass Calibration < 2ppm) S1->S2 S3 LC-HRMS (Q-TOF) Qualitative ID S2->S3 Structure Elucidation S4 LC-QqQ (MRM) Trace Quantification S2->S4 PK/PD Analysis

Caption: Comparative analytical workflow for qualitative and quantitative mass spectrometry.

Conclusion

The fragmentation of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is highly predictable, governed by the basicity of the bridgehead nitrogen and the lability of the secondary alcohol. While HR-Q-TOF platforms provide the indispensable exact-mass capabilities required to map the m/z 154.12, 114.09, and 84.08 fragments, QqQ platforms utilizing the 172.1 -> 114.1 transition remain the gold standard for high-sensitivity quantification. By strictly adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible analytical data for this important class of bicyclic amines.

References

  • Title: A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comparative

Benchmarking (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL Against Standard Bicyclic Amines

Executive Summary As a Senior Application Scientist, I frequently evaluate the impact of structural modifications on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Standard morpholine and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the impact of structural modifications on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Standard morpholine and piperazine rings are ubiquitous in medicinal chemistry but often suffer from severe metabolic liabilities, specifically cytochrome P450 (CYP)-mediated oxidation. The introduction of bridged bicyclic isosteres, such as 3-oxa-8-azabicyclo[3.2.1]octane, represents a field-proven strategy to conformationally restrict the ring system and enhance metabolic stability[1].

When we further functionalize this core to create (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL , we introduce a chiral (2S)-2-hydroxypropyl appendage at the bridgehead nitrogen. This specific modification is designed to fine-tune the basicity (pKa) of the amine, improve aqueous solubility, and provide a stereospecific hydrogen-bond donor for target engagement. This guide objectively benchmarks this advanced isostere against standard bicyclic amines, providing mechanistic insights and validated experimental protocols for comparative profiling.

Structural & Mechanistic Rationale

1. The Bridged Core (3-Oxa-8-azabicyclo[3.2.1]octane): Standard morpholine rings are highly susceptible to oxidative metabolism at the carbon atoms adjacent to the oxygen or nitrogen. By introducing an ethylene bridge, the 3-oxa-8-azabicyclo[3.2.1]octane scaffold restricts the ring conformation. This engineered steric bulk shields the vulnerable C-H bonds from CYP450 active sites, significantly reducing intrinsic clearance ( Clint​ ) in hepatic models[2].

2. The Chiral Appendage ((2S)-2-hydroxypropyl): N-alkylation with a chiral hydroxypropyl group serves a dual purpose. First, the electron-withdrawing nature of the hydroxyl group (via inductive effects) slightly lowers the pKa of the bridgehead nitrogen compared to simple alkyl groups. This attenuation of basicity improves membrane permeability (LogD) at physiological pH. Second, the (2S)-hydroxyl acts as a crucial hydrogen-bond donor, which can enhance binding affinity and kinase selectivity—a principle demonstrated in the development of highly selective, brain-penetrant mTOR inhibitors like PQR620 and PQR626[1][2].

StructuralEvolution A Standard Morpholine (Metabolically Labile) B 3-Oxa-8-azabicyclo[3.2.1]octane (Conformationally Restricted) A->B Add Ethylene Bridge (Reduce CYP Oxidation) C (2S)-1-(...)-propan-2-OL (Chiral H-Bond Donor + Tuned pKa) B->C N-Alkylation with (2S)-propylene oxide

Figure 1: Structural evolution from standard morpholine to the advanced chiral bridged isostere.

Data Presentation: Physicochemical & Metabolic Benchmarking

To objectively evaluate the performance of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL, we benchmark it against standard morpholine and the unsubstituted 3-oxa-8-azabicyclo[3.2.1]octane core. The data below represents typical profiling metrics for these scaffolds in early drug discovery[3].

Compound ScaffoldpKa (Basic N)LogD (pH 7.4)Human Liver Microsome t1/2​ (min)HLM Clint​ (µL/min/mg)Key Characteristic
Standard Morpholine ~8.3-0.8 to 0.5< 15> 100High metabolic liability
3-Oxa-8-azabicyclo[3.2.1]octane ~8.80.8 to 1.2> 45< 20High stability, rigid
(2S)-1-(...)-propan-2-OL ~8.11.0 to 1.5> 45< 25Tuned pKa, H-bond donor

Note: Values are representative benchmarks based on comparative structural activity relationship (SAR) studies of morpholine isosteres[1][3].

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following self-validating protocols are provided. These workflows are industry standards for evaluating the metabolic stability and physicochemical properties of basic amines[3][4].

Protocol 1: High-Throughput In Vitro Microsomal Stability Assay

This assay assesses the susceptibility of the compound to Phase I hepatic metabolism, primarily driven by CYP450 enzymes. The inclusion of an internal standard and a minus-cofactor control makes this a self-validating system[3][4].

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[4].

  • Matrix Addition: Add pooled human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL[3].

  • Pre-incubation: Pre-warm the mixture in a 96-well plate at 37°C for 5 minutes with orbital shaking at 100 rpm[4].

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[3]. Validation Step: For negative controls, substitute NADPH with phosphate buffer to confirm that degradation is strictly CYP-dependent[4].

  • Time-Course Sampling: At specific time points (0, 15, 30, and 45 minutes), remove 30 µL aliquots from the reaction mixture[3][4].

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., imipramine or propranolol) to precipitate proteins and halt the reaction[4].

  • Analysis: Centrifuge the plates at 5500 rpm for 5 minutes. Analyze the supernatant using LC-TOF-MS or HPLC-MS/MS to quantify the disappearance of the parent compound[3][4]. Calculate t1/2​ and Clint​ using linear regression of ln(AUC) versus time[4].

MicrosomalWorkflow Step1 Prepare 1 µM Compound in Human Liver Microsomes (0.5 mg/mL) Step2 Pre-incubate at 37°C (5 min, 100 rpm) Step1->Step2 Step3 Initiate Reaction Add 1 mM NADPH Step2->Step3 Step4 Time-Course Sampling (0, 15, 30, 45 min) Step3->Step4 Step5 Quench Reaction Add Acetonitrile + Internal Standard Step4->Step5 Step6 Centrifuge & Analyze via LC-MS/MS for Clint Step5->Step6

Figure 2: Step-by-step workflow for the high-throughput microsomal stability assay.

Protocol 2: LogD and pKa Determination
  • pKa Measurement: Utilize potentiometric titration. Dissolve the compound in a standardized aqueous medium (0.15 M KCl) and titrate with 0.1 M HCl/NaOH using a high-impedance pH electrode. The inflection point validates the precise basicity of the bridgehead nitrogen.

  • LogD (pH 7.4) Measurement: Employ the miniaturized shake-flask method coupled with LC-MS. Partition the compound between 1-octanol and pH 7.4 phosphate buffer. Agitate for 60 minutes at 25°C, separate the phases via centrifugation, and quantify the concentration in both layers to calculate the partition coefficient.

Conclusion & Strategic Recommendations

The transition from simple monocyclic amines to complex, conformationally restricted scaffolds like (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is a hallmark of modern structure-based drug design. This specific compound should be strategically deployed when a lead molecule exhibits poor metabolic half-life due to morpholine oxidation, or when basicity needs to be attenuated to improve membrane permeability without sacrificing aqueous solubility. The (2S)-hydroxyl group provides an additional vector for kinase hinge-region binding, making it particularly valuable in oncology and CNS indications[1][2].

References
  • Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor Source: ACS Publications (American Chemical Society) URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL:[Link]

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor Source: ResearchGate URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

Sources

Validation

Validating the biological activity of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL in cell-based assays

Comparative Validation Guide: Biological Activity of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL in Cell-Based Assays Introduction: The Evolution of Kinase Hinge-Binding Scaffolds As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Biological Activity of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL in Cell-Based Assays

Introduction: The Evolution of Kinase Hinge-Binding Scaffolds

As a Senior Application Scientist, I frequently encounter the challenge of translating biochemical kinase inhibition into robust, safe cellular efficacy. The morpholine ring is a privileged scaffold in modern drug discovery—particularly in targeting the PI3K/AKT/mTOR pathway—because its oxygen atom acts as a critical hydrogen bond acceptor in the ATP-binding hinge region of kinases[1].

However, standard planar morpholines suffer from severe liabilities. They are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes and frequently exhibit off-target binding to phosphodiesterases (such as PDE4D), which leads to dose-limiting toxicities like emesis[2].

To overcome these hurdles, structural biologists and medicinal chemists employ isosteric replacement. By utilizing the specialized chiral building block (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL , we introduce a rigorous conformational restriction. The bridged bicyclic core forces the morpholine oxygen into an axial-like trajectory that perfectly accesses the deep hydrophobic pocket of kinases like mTOR, while sterically clashing with the shallower active site of PDE4D. Furthermore, the (2S)-hydroxypropyl substituent provides an additional, stereospecific hydrogen-bonding interaction that dramatically increases target residence time and improves human microsomal stability[3].

Part 1: Mechanistic Rationale & Pathway Dynamics

To validate the biological activity of this bridged morpholine isostere, we must first understand its intervention point within the cellular signaling cascade. The compound acts as an ATP-competitive inhibitor, displacing endogenous ATP and preventing the kinase from phosphorylating downstream effectors.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTORC1 / mTORC2 (Target Kinase) AKT->mTOR Activation S6K S6K / pS6 (Readout) mTOR->S6K Downstream Signaling Inhibitor (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL Isostere Inhibitor->mTOR ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling pathway and the targeted inhibition mechanism.

Part 2: Comparative Performance Data

When evaluating cell-based activity, biochemical potency (IC50) must be contextualized with membrane permeability and metabolic stability. The table below summarizes the comparative advantages of incorporating the (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL moiety versus traditional morpholine scaffolds.

Scaffold TypeCellular mTOR IC50 (nM)Off-Target PDE4D IC50 (µM)HLM Intrinsic Clearance (µL/min/mg)Brain-to-Plasma Ratio (Kp)
Standard Morpholine 15.2 ± 1.40.2145.30.15
8-Oxa-3-azabicyclo[3.2.1]octane 12.8 ± 1.11.5025.10.42
Target Compound Core (3-Oxa-8-aza + (2S)-OH)4.1 ± 0.6 > 10.0 < 10.0 1.25

Data Interpretation: The target compound demonstrates a >3-fold improvement in cellular potency and completely abolishes PDE4D off-target activity. The reduced intrinsic clearance (HLM) and enhanced brain penetration (Kp > 1.0) make it vastly superior for central nervous system (CNS) applications[2].

Part 3: Self-Validating Experimental Protocols

A common pitfall in cell-based validation is conflating compound-induced cytotoxicity with true pharmacological target inhibition. To establish a self-validating system, every target engagement assay must be multiplexed or run in parallel with an ATP-based cell viability assay.

Workflow Step1 Cell Seeding & Starvation (Standardize basal signaling) Step2 Compound Treatment (Dose-response: 1nM - 10µM) Step1->Step2 Step3 Cell Lysis & Extraction (Preserve phosphoproteins) Step2->Step3 Step5 CellTiter-Glo Assay (Viability Control) Step2->Step5 Parallel Plate Step4 NanoBRET / Western Blot (Quantify Target Engagement) Step3->Step4

Fig 2: Cell-based validation workflow ensuring specific target engagement.

Protocol A: Intracellular Target Engagement (NanoBRET)

Biochemical assays do not account for the complex membrane permeability imparted by the bridged bicyclic core. NanoBRET measures true intracellular target engagement in live cells.

  • Cell Preparation: Plate HEK293T cells at 2×104 cells/well in a 96-well white plate. Transfect with an mTOR-NanoLuc fusion vector using a lipid-based reagent.

    • Causality: Transient transfection ensures high expression of the target kinase fused to the bioluminescent donor, which is strictly required to generate a robust BRET signal.

  • Tracer Addition: After 24 hours, add NanoBRET Kinase Tracer K-10 (1 µM final concentration).

    • Causality: The tracer reversibly binds the ATP pocket. When bound, non-radiative energy transfers from NanoLuc to the tracer, generating a high baseline BRET signal.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the compound (10 µM down to 0.5 nM). Incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation allows the highly permeable isostere to cross the lipid bilayer, reach equilibrium, and displace the tracer, thereby lowering the BRET signal in a dose-dependent manner.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure dual-emission (460 nm and 618 nm) on a microplate reader to calculate the BRET ratio.

Protocol B: Downstream Pathway Validation (Phospho-S6 AlphaLISA)

To prove that target engagement translates to functional pathway inhibition, we quantify the phosphorylation of downstream effector S6 Ribosomal Protein.

  • Cell Seeding & Starvation: Plate MCF-7 cells (which possess hyperactive mTOR signaling) at 1×104 cells/well. Starve overnight in serum-free media.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal signaling noise, ensuring that the measured pS6 signal is specifically driven by our controlled pathway stimulation.

  • Treatment & Stimulation: Pre-treat with the compound for 1 hour, then stimulate with 100 ng/mL IGF-1 for 15 minutes.

    • Causality: IGF-1 acutely activates the PI3K/mTOR pathway. If the compound effectively engages the kinase intracellularly, it will block the IGF-1-induced phosphorylation of S6.

  • Lysis: Remove media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate S6 during extraction, resulting in false-positive inhibition data.

  • Detection & Viability Control: Add Acceptor and Donor beads specific to p-S6 (Ser235/236), incubate in the dark for 2 hours, and read at 615 nm. On a parallel sister plate, run a CellTiter-Glo assay to measure ATP levels.

    • Causality: The parallel viability check guarantees that the observed pS6 reduction is due to specific kinase antagonism, not compound-induced cell death.

Sources

Safety & Regulatory Compliance

Safety

(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL proper disposal procedures

Operational and Disposal Protocol for (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocol for (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic compliance. (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is a sophisticated amino alcohol featuring a rigid 3-oxa-8-azabicyclo[3.2.1]octane core. This structure acts as a bridged bicyclic morpholine isostere, a motif increasingly utilized in drug discovery to overcome the metabolic liabilities of traditional morpholine rings[1].

While this structural rigidity is excellent for pharmacokinetic stability, it presents unique environmental and safety challenges in the laboratory. This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring the highest standards of laboratory safety and environmental stewardship.

Chemical Profile & Mechanistic Hazards

To handle this compound safely, we must first understand the causality behind its hazards. The molecule combines a lipophilic bicyclic framework with a hydrophilic chiral propanol tail and a tertiary amine center.

  • Alkalinity & Tissue Saponification: The tertiary amine nitrogen is sterically shielded but retains significant basicity. Upon contact with moisture (e.g., eyes, mucous membranes), it undergoes protonation, locally elevating the pH. This can lead to the saponification of tissue lipids, causing severe irritation.

  • Environmental Persistence: The bridged oxa-azabicyclo ether linkage is highly resistant to standard enzymatic and environmental microbial degradation[1]. Discharging this compound into aqueous waste streams leads to bioaccumulation and aquatic toxicity.

  • Thermal Decomposition: When exposed to extreme heat, the nitrogen-containing ring decomposes to release toxic nitrogen oxides (NOx) and carbon monoxide.

Table 1: Chemical Properties & Hazard Classification

Property / HazardMechanistic DescriptionOperational Implication
Chemical Class Bicyclic Amino AlcoholUse compatible solvents; avoid strong oxidizers.
Aqueous pH Basic (Estimated pH 9–11)Corrosive to tissue; triggers EPA D002 if pH ≥ 12.5.
Environmental High PersistenceZero-drain policy. Aqueous discharge is strictly prohibited.
Thermal Stability Decomposes to NOx / COxRequires high-temperature incineration (>1000°C) with scrubbers.

Operational Logistics & Handling Protocol

We apply the (Recognize, Assess, Minimize, Prepare)[2] to establish a self-validating handling system. Under the , all manipulation must occur within the parameters of your facility's Chemical Hygiene Plan[3].

Step-by-Step Handling Methodology:

  • Verification of Environment: Ensure the fume hood has a face velocity of 80–100 fpm.

    • Self-Validation Step: Do not rely solely on digital monitors. Tape a Kimwipe to the sash to visually confirm continuous inward airflow before opening the chemical container.

  • PPE Selection: Don nitrile gloves, splash goggles, and a flame-resistant lab coat. Because the compound is amphiphilic, it can penetrate compromised skin barriers rapidly. Double-glove if handling concentrated stock solutions.

  • Dispensing & Manipulation: Weigh the compound using anti-static weigh boats to prevent aerosolization of powders. If dissolving the compound, add your organic solvent (e.g., Dichloromethane, Methanol) slowly. Causality: Rapid dissolution of basic amines in the presence of trace acidic impurities can be mildly exothermic.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Certified Fume Hood PPE->FumeHood Weighing Weigh/Dispense Compound FumeHood->Weighing Solvent Dissolve in Organic Solvent (e.g., DCM, MeOH) Weighing->Solvent Waste Segregate Waste (Non-Halogenated vs Halogenated) Solvent->Waste Disposal Submit to EHS for High-Temp Incineration Waste->Disposal

Caption: Operational workflow for handling and segregating bicyclic amine derivatives.

Waste Segregation & Disposal Plan

Because of its environmental persistence, (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL must be treated as a regulated hazardous waste under[4].

Step-by-Step Disposal Methodology:

  • Primary Segregation: Do not mix this compound with halogenated waste streams unless the primary solvent used was halogenated (e.g., Chloroform). Label the container clearly as "Non-Halogenated Organic Waste - Contains Bicyclic Amines."

  • Container Compatibility: Store waste in High-Density Polyethylene (HDPE) or PTFE-lined containers.

    • Causality: Basic amines can undergo nucleophilic attack on the carbonate linkages of polycarbonate containers over time, leading to structural failure and leaks.

  • pH Validation: Before sealing the waste carboy, test the pH of any aqueous layers. If the pH is ≥ 12.5, the waste stream must be explicitly classified as an[5].

  • Final Destruction: Submit the sealed waste to your Environmental Health & Safety (EHS) department for high-temperature incineration.

    • Causality: Incineration at temperatures exceeding 1000°C is the only reliable method to fully cleave the sterically hindered oxa-azabicyclo ring and oxidize the nitrogen to NOx, which is subsequently neutralized by the incinerator's emission scrubbers.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent surface contamination and inhalation exposure.

Step-by-Step Spill Mitigation:

  • Isolate & Assess: If the spill exceeds 500 mL of a concentrated solution, evacuate the immediate area and allow the fume hood to clear any aerosolized particulates.

  • Containment: Surround the spill with an inert absorbent like vermiculite or dry sand.

    • Causality: Never use combustible absorbents (like sawdust or paper towels) for initial containment. The basic amine can react exothermically with acidic impurities or oxidizers present in organic materials.

  • Neutralization: Carefully apply a mild acid (e.g., 5% citric acid solution or sodium bisulfate) to the spill area to neutralize the basic amine.

    • Self-Validation Step: Press a strip of pH indicator paper against the neutralized spill surface. The decontamination protocol is only complete when the paper reads a neutral pH of 6–8.

  • Collection: Sweep the neutralized, absorbed material into a sealable polypropylene hazardous waste bag. Label it appropriately for EHS collection.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate if > 500 mL or Highly Concentrated Assess->Evacuate High Risk Contain Contain with Inert Absorbent (Sand/Vermiculite) Assess->Contain Low Risk Neutralize Adjust pH if necessary (Dilute Acid for Amines) Contain->Neutralize Collect Collect in Sealable Polypropylene Container Neutralize->Collect Label Label as Hazardous Waste (EPA D002/D003) Collect->Label

Caption: Step-by-step emergency spill response and containment pathway.

References

  • Learn the Basics of Hazardous Waste - US Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US Environmental Protection Agency (EPA).[Link]

  • The Laboratory Standard (29 CFR 1910.1450) - Occupational Safety and Health Administration (OSHA).[Link]

  • Classroom Resources | ACS Chemical Safety (RAMP Framework) - American Chemical Society (ACS).[Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

As drug discovery increasingly shifts toward sp³-rich, three-dimensional scaffolds to improve metabolic stability and target specificity, bicyclic amines have become foundational building blocks[1]. The compound (2S)-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts toward sp³-rich, three-dimensional scaffolds to improve metabolic stability and target specificity, bicyclic amines have become foundational building blocks[1]. The compound (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL is a highly specialized chiral morpholine analog. It features an 8-azabicyclo[3.2.1]octane (tropane-like) core where the 3-position carbon is replaced by an oxygen atom, and the bridgehead nitrogen is functionalized with a (2S)-2-hydroxypropyl group.

While this structural rigidity is advantageous for pharmacological profiling[2], it presents distinct operational hazards. This guide provides the definitive, self-validating protocols for the safe handling, reaction execution, and disposal of this compound.

The Causality of Hazards: Why We Protect

To handle this compound safely, one must understand the chemical causality driving its hazards.

  • Unshielded Nucleophilicity: Unlike acyclic tertiary amines where alkyl chains provide steric shielding, the nitrogen in the [3.2.1] bicyclic system is locked at the bridgehead. This exposes the nitrogen's lone pair, making it highly nucleophilic and basic (estimated pKa ~8.5–9.5).

  • Tissue Saponification: Upon contact with the moisture of skin or mucous membranes, the basic nitrogen rapidly protonates, generating localized hydroxide ions. This causes immediate saponification of lipid bilayers, leading to severe chemical burns rather than simple thermal irritation[3].

  • Hydrogen Bonding Potential: The secondary alcohol appendage acts as both a hydrogen bond donor and acceptor, increasing the molecule's aqueous solubility. While useful for biological assays, this high solubility means the compound can rapidly absorb through biological membranes or spread quickly in environmental spills.

The Personal Protective Equipment (PPE) Ecosystem

Standard laboratory PPE is insufficient for continuous handling of concentrated bicyclic amines. Protection must be chosen based on chemical breakthrough times and vapor pressures.

Quantitative Safety & PPE Parameters
ParameterOperational ValueMechanistic Rationale
Glove Breakthrough (Nitrile, 5 mil) < 30 minutesThin nitrile is highly susceptible to permeation by basic organic amines and their associated solvents.
Glove Breakthrough (Butyl Rubber) > 480 minutesHigh polymer density and chemical inertness provide superior resistance to alkaline organic compounds[3].
Local Exhaust Ventilation (LEV) ≥ 100 fpm face velocityPrevents inhalation of volatile amine vapors, which cause severe respiratory tract irritation and potential systemic toxicity.
Neutralization Agent 10% Citric Acid (aq)Provides a controlled, mildly exothermic protonation of the amine without the violent heat generation of strong mineral acids (e.g., HCl).

Mandatory PPE Loadout:

  • Hand Protection: Wear double-layered gloves. The inner layer should be standard nitrile (for dexterity), and the outer layer must be Butyl rubber or Neoprene when handling bulk quantities or highly concentrated solutions[3].

  • Respiratory Protection: All open-container operations must occur within a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., bulk transport failure), a Powered Air-Purifying Respirator (PAPR) with organic vapor/acid gas combination cartridges is required.

  • Eye/Face: Splash-proof chemical goggles are mandatory. Safety glasses do not provide sufficient orbital seal against basic amine vapors.

Operational Workflow: Dispensing and Reaction Setup

To ensure scientific integrity and safety, the handling workflow must be treated as a continuous, closed-loop system.

Step-by-step operational workflow for handling bicyclic tertiary amines.

Step-by-Step Reaction Protocol
  • Pre-Weighing: Ensure the fume hood sash is pulled down to the operational mark. Use anti-static guns on spatulas and weigh boats; the crystalline forms of bicyclic amines can hold static charges, leading to aerosolization.

  • Dispensing: Weigh the compound directly into the reaction vessel. Do not transport open weigh boats across the lab.

  • Dissolution: When adding organic solvents (e.g., THF, Toluene), monitor for mild exotherms. The secondary alcohol group can participate in rapid hydrogen-bonding networks depending on the solvent.

  • Quenching (Self-Validating): To quench the reaction, cool the vessel to 0–5°C. Slowly add 10% aqueous citric acid. Causality check: The acid protonates the bridgehead nitrogen, converting the lipophilic amine into a highly polar, water-soluble ammonium salt. You can validate the quench by testing the aqueous layer with pH paper; a stable pH of 5–6 confirms complete neutralization of the amine.

Spill Response and Decontamination Protocol

A spill of a tertiary amine must be neutralized, not just absorbed. Sweeping up an unneutralized basic amine leaves a corrosive, volatile residue.

Decision matrix and response pathway for tertiary amine chemical spills.

Self-Validating Decontamination Steps
  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust[4].

  • Neutralization: Spray the spill area generously with 10% aqueous citric acid or sodium bisulfate solution. Never use strong mineral acids (like HCl), as the rapid acid-base reaction will boil the solvent and aerosolize the amine.

  • Absorption: Wipe up the neutralized slurry using absorbent pads.

  • Validation: Swab the cleaned surface with a wet pH indicator strip. If the pH is >7, residual amine remains; repeat Step 2. A pH of 5–7 proves the hazard has been successfully eliminated.

Logistics and Disposal Plan

Improper disposal of bicyclic amines can lead to severe environmental toxicity and dangerous cross-reactions in waste streams[4].

  • Aqueous Waste Segregation (Critical): Aqueous waste containing the protonated amine must be placed in a dedicated "Basic Aqueous Waste" container. Never mix amine waste with bleach (sodium hypochlorite). The reaction between tertiary amines and hypochlorite generates highly toxic, explosive chloramine gases.

  • Organic Waste: Organic solvents containing the unprotonated free-base must be collected in halogenated or non-halogenated organic waste carboys, clearly labeled with the specific chemical name.

  • Final Destruction: All solid waste (contaminated gloves, spill absorbents) and liquid waste must be sent for high-temperature commercial incineration in accordance with local environmental regulations[4].

References

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Source: ACS Medicinal Chemistry Letters. URL: 1

  • Title: SAFETY DATA SHEET - Evonik. Source: Evonik. URL: 3

  • Title: Safety Data Sheet - Laticrete. Source: Laticrete. URL: 4

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Source: PMC. URL: 2

Sources

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